S-[2-(N7-guanyl)ethyl]GSH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-[[3-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N8O7S/c18-8(16(31)32)1-2-10(26)22-9(14(29)20-5-11(27)28)6-33-4-3-25-7-21-13-12(25)15(30)24-17(19)23-13/h7-9H,1-6,18H2,(H,20,29)(H,22,26)(H,27,28)(H,31,32)(H3,19,23,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBANDXHJRVCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N8O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Formation of S-[2-(N7-guanyl)ethyl]GSH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of the DNA adduct S-[2-(N7-guanyl)ethyl]glutathione (Gua-SG) is a critical bioactivation pathway for several industrial chemicals, most notably ethylene oxide (EO), 1,2-dibromoethane (EDB), and 1,2-dichloroethane (EDC). This adduct arises from the enzymatic conjugation of these electrophilic compounds with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting reactive intermediate, a sulfur mustard-like episulfonium ion, subsequently alkylates the N7 position of guanine in DNA. This covalent modification of the genetic material is implicated in the mutagenic and carcinogenic properties of the parent compounds. Understanding the mechanism of Gua-SG formation is paramount for assessing the risk associated with exposure to these chemicals and for the development of potential therapeutic interventions. This guide provides an in-depth overview of the formation mechanism, quantitative data on the enzymatic reactions, detailed experimental protocols for studying this process, and visual representations of the key pathways and workflows.
Introduction
The detoxification of xenobiotics is a fundamental biological process, with glutathione S-transferases playing a central role in conjugating electrophilic compounds to the endogenous antioxidant glutathione[1]. While this is typically a detoxification pathway, the conjugation of certain substrates, such as ethylene oxide and 1,2-dihaloethanes, leads to the formation of a reactive intermediate that can damage cellular macromolecules, including DNA[2][3]. The major DNA adduct formed through this pathway is S-[2-(N7-guanyl)ethyl]glutathione[4]. The presence of this adduct serves as a biomarker of exposure and is linked to the genotoxicity of the parent compounds[5]. This technical guide will dissect the formation mechanism of Gua-SG, providing the necessary details for researchers in toxicology, pharmacology, and drug development to investigate this critical bioactivation pathway.
The Formation Mechanism of S-[2-(N7-guanyl)ethyl]GSH
The formation of Gua-SG is a multi-step process that begins with the enzymatic conjugation of an electrophilic substrate with glutathione. This process can be broken down into three key stages:
-
Glutathione Conjugation: The initial and rate-determining step is the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the xenobiotic. This reaction is predominantly catalyzed by glutathione S-transferases (GSTs)[2][3]. In the case of ethylene oxide, the epoxide ring is opened. For 1,2-dihaloethanes, a halide ion is displaced.
-
Episulfonium Ion Formation: The resulting S-substituted glutathione conjugate is not the ultimate reactive species. For S-(2-haloethyl)glutathione conjugates, an intramolecular cyclization occurs, leading to the formation of a highly reactive and unstable episulfonium ion intermediate. This occurs through the neighboring group participation of the sulfur atom, which displaces the remaining halide ion.
-
DNA Adduction: The highly electrophilic episulfonium ion is then susceptible to nucleophilic attack by cellular macromolecules. The N7 position of guanine in DNA is a primary target, leading to the formation of the stable S-[2-(N7-guanyl)ethyl]glutathione adduct[2][3].
Below is a diagram illustrating this multi-step reaction mechanism.
Quantitative Data
The efficiency of Gua-SG formation is dependent on the kinetic parameters of the GST-catalyzed conjugation. The following table summarizes key quantitative data for the enzymatic activity of GSTs with relevant substrates.
| Species | Tissue | Substrate | Enzyme | Vmax/Km (µL/min/mg protein) | Reference |
| Mouse | Liver Cytosol | Ethylene Oxide | GST | 27.90 | [6] |
| Rat | Liver Cytosol | Ethylene Oxide | GST | 5.30 | [6] |
| Human | Liver Cytosol | Ethylene Oxide | GST | 1.14 | [6] |
Experimental Protocols
Synthesis and Purification of this compound Standard
A standard of this compound is essential for its accurate quantification in biological samples.
Materials:
-
Deoxyguanosine (dG)
-
S-(2-chloroethyl)glutathione (CEG)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a C18 column
-
Mass spectrometer
Protocol:
-
Dissolve deoxyguanosine and S-(2-chloroethyl)glutathione in phosphate buffer.
-
Incubate the reaction mixture at 37°C. The progress of the reaction can be monitored by HPLC.
-
Purify the resulting S-[2-(N7-guanyl)ethyl]deoxyguanosine adduct by preparative HPLC using a C18 column with a water/acetonitrile gradient.
-
Confirm the identity of the purified adduct by mass spectrometry.
-
The this compound adduct can be released from the deoxyribose sugar by mild acid hydrolysis (e.g., 0.1 M HCl at 70°C for 30 minutes), followed by neutralization.
-
Further purify the released adduct by HPLC.
Quantification of this compound in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of Gua-SG in DNA extracted from tissues or cells[5].
Materials:
-
DNA extraction kit
-
Nuclease P1, alkaline phosphatase
-
LC-MS/MS system with a C18 column
-
This compound standard
-
Isotopically labeled internal standard (e.g., [¹³C₂,¹⁵N]-Gua-SG)
Protocol:
-
DNA Extraction: Isolate DNA from the tissue or cell sample using a commercial DNA extraction kit.
-
DNA Digestion: Enzymatically digest the DNA to individual nucleosides using nuclease P1 and alkaline phosphatase.
-
Sample Preparation: Spike the digested DNA sample with a known amount of the isotopically labeled internal standard.
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 HPLC column to separate the Gua-SG adduct from other nucleosides.
-
Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transition for both the native and isotopically labeled Gua-SG.
-
-
Quantification: Quantify the amount of Gua-SG in the sample by comparing the peak area ratio of the native adduct to the internal standard against a standard curve prepared with known amounts of the Gua-SG standard.
The detection limits for this method are typically in the low femtomole range, allowing for the quantification of adducts at levels as low as one in 10⁷ to 10⁸ normal nucleotides[1].
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the this compound formation and analysis workflow.
Conclusion
The formation of this compound represents a critical bioactivation pathway for several important industrial chemicals. The enzymatic conjugation with glutathione, followed by the formation of a reactive episulfonium ion and subsequent DNA adduction, is a key mechanism underlying the mutagenicity and carcinogenicity of compounds like ethylene oxide and 1,2-dihaloethanes. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to investigate this pathway further. A thorough understanding of the factors influencing the formation of this adduct is essential for risk assessment and the development of strategies to mitigate the adverse health effects of exposure to these widespread environmental and occupational chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Evidence for formation of an S-[2-(N7-guanyl)ethyl]glutathione adduct in glutathione-mediated binding of the carcinogen 1,2-dibromoethane to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Unraveling the Biological Significance of S-[2-(N7-guanyl)ethyl]GSH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-[2-(N7-guanyl)ethyl]glutathione (Gua-SG) is the primary DNA adduct formed from the carcinogenic and mutagenic compound 1,2-dibromoethane (EDB), a previously widespread industrial chemical and fumigant. This adduct arises from an unusual bioactivation pathway wherein glutathione (GSH), typically a detoxifying agent, is conjugated to EDB by glutathione S-transferase (GST). The resulting reactive episulfonium ion then alkylates the N7 position of guanine in DNA. The formation of this bulky adduct in genetic material is a critical initiating event in the toxicity and carcinogenicity of EDB. This technical guide provides an in-depth analysis of the biological significance of Gua-SG, including its formation, quantitative in vivo data, and the cellular responses it elicits. Detailed experimental protocols for its detection and analysis are also provided, along with visualizations of the key pathways involved. Understanding the mechanisms of Gua-SG formation and its cellular consequences is paramount for risk assessment and in the development of potential therapeutic strategies against environmental carcinogens.
Introduction
1,2-Dibromoethane (EDB) is a synthetic organic compound that has seen extensive use as a pesticide, fumigant, and scavenger in leaded gasoline. Despite its utility, EDB is a potent carcinogen and mutagen, leading to its stringent regulation. The genotoxicity of EDB is primarily attributed to its metabolic activation and subsequent covalent binding to DNA, forming DNA adducts. The major adduct formed, S-[2-(N7-guanyl)ethyl]glutathione (Gua-SG), is a product of a bioactivation pathway mediated by glutathione S-transferases (GSTs)[1]. This is a paradigm-shifting example where the glutathione conjugation pathway, classically viewed as a detoxification mechanism, leads to the formation of a more potent genotoxic agent.
The formation of the bulky Gua-SG adduct at the N7 position of guanine distorts the DNA helix, posing a significant challenge to the cellular machinery responsible for maintaining genomic integrity. This guide will delve into the multifaceted biological significance of this adduct, from its chemical properties and in vivo kinetics to its role in mutagenesis and the cellular signaling pathways it triggers.
Formation and Chemical Properties
The formation of Gua-SG is a multi-step process initiated by the enzymatic conjugation of glutathione (GSH) to EDB, catalyzed by GSTs. This reaction forms an S-(2-bromoethyl)glutathione intermediate, which spontaneously cyclizes to form a highly reactive episulfonium ion. This electrophilic species then readily attacks the nucleophilic N7 position of guanine residues in DNA, resulting in the stable Gua-SG adduct[1][2].
Key Chemical Properties:
-
Bulky Adduct: The covalent attachment of the tripeptide glutathione to guanine creates a significant steric hindrance in the DNA major groove.
-
Chemical Stability: The Gua-SG adduct is chemically stable, with a half-life in rat liver, kidney, stomach, and lung DNA estimated to be between 70 and 100 hours[3]. In vitro, its half-life in calf thymus DNA is approximately 150 hours[3]. This persistence allows for the accumulation of DNA damage.
-
Depurination: Like many N7-guanine adducts, Gua-SG can destabilize the N-glycosidic bond, leading to spontaneous depurination and the formation of an abasic (AP) site, which is itself a mutagenic lesion.
Quantitative In Vivo Data
The formation and persistence of Gua-SG have been quantified in various animal models, providing crucial data for understanding its toxicokinetics and for risk assessment.
| Tissue | Species | Exposure | Adduct Level (pmol/mg DNA) | Time Point | Reference |
| Liver | Rat | 37 mg/kg EDB (i.p.) | ~1.5 | 24 hours | [3] |
| Kidney | Rat | 37 mg/kg EDB (i.p.) | ~0.5 | 24 hours | [3] |
| Liver | Channel Catfish | Aqueous EDC | Detectable | 2 hours - 3 weeks | [4] |
Table 1: In Vivo Levels of S-[2-(N7-guanyl)ethyl]GSH Adducts. This table summarizes representative quantitative data on the formation of Gua-SG in different tissues and species following exposure to 1,2-dihaloethanes.
| Parameter | Value | Species/System | Reference |
| In vivo half-life (liver, kidney, stomach, lung) | 70 - 100 hours | Rat | [3] |
| In vitro half-life (calf thymus DNA) | 150 hours | N/A | [3] |
| Detection Limit (LC-MS/MS) | 5 pg on-column | In vivo tissue extracts | [5] |
Table 2: Persistence and Detection of this compound. This table highlights the stability of the Gua-SG adduct and the sensitivity of analytical methods for its detection.
Biological Consequences and Signaling Pathways
The presence of the bulky Gua-SG adduct in DNA triggers a cascade of cellular responses aimed at mitigating the damage. However, if the damage is overwhelming or improperly repaired, it can lead to mutations, genomic instability, and ultimately, cancer.
Mutagenicity
The Gua-SG adduct is a mutagenic lesion. Studies on the mutational spectrum of EDB have shown that it primarily induces G:C to A:T transitions and G:C to T:A transversions. This suggests that the adducted guanine can be misread by DNA polymerases during replication, leading to the insertion of an incorrect base opposite the lesion. The formation of apurinic sites following depurination of the adduct can also lead to mutations, as DNA polymerases often insert an adenine opposite an AP site (the "A-rule").
DNA Repair
The primary mechanism for the removal of N7-alkylguanine adducts is the Base Excision Repair (BER) pathway.
The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site. While the specific glycosylase that efficiently removes the bulky Gua-SG adduct has not been definitively identified, alkyladenine DNA glycosylase (AAG, also known as MPG) is known to recognize a broad spectrum of alkylated purines. Following base removal, an AP endonuclease (APE1) cleaves the phosphodiester backbone at the AP site, creating a single-strand break that is then processed by DNA polymerase β and DNA ligase III to restore the correct DNA sequence.
Cell Cycle Checkpoints and Apoptosis
If the level of Gua-SG adducts is high, or if the BER pathway is compromised, the cell may activate cell cycle checkpoints to halt proliferation and allow more time for repair. The presence of persistent bulky adducts can stall replication forks, which is a potent signal for the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways .
These kinases phosphorylate a plethora of downstream targets, including checkpoint kinases (Chk1 and Chk2) and the tumor suppressor p53, to orchestrate a complex cellular response that includes cell cycle arrest, enhanced DNA repair, and, in cases of irreparable damage, the induction of apoptosis (programmed cell death).
Experimental Protocols
Synthesis of this compound Standard
A certified standard is crucial for the accurate quantification of Gua-SG in biological samples. The synthesis involves the reaction of deoxyguanosine with S-(2-chloroethyl)glutathione under controlled conditions.
Materials:
-
Deoxyguanosine
-
S-(2-chloroethyl)glutathione
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
High-performance liquid chromatography (HPLC) system for purification
Protocol:
-
Dissolve deoxyguanosine in DMSO.
-
Add S-(2-chloroethyl)glutathione and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Purify the product using semi-preparative HPLC with a C18 column.
-
Lyophilize the collected fractions containing the pure adduct.
-
Confirm the identity and purity of the synthesized standard by mass spectrometry and NMR spectroscopy.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol outlines the general steps for the sensitive and specific quantification of Gua-SG from DNA isolated from tissues or cells.
Materials:
-
DNA isolation kit
-
Tris-HCl buffer (pH 7.4)
-
Internal standard (e.g., isotope-labeled this compound)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
Protocol:
-
DNA Isolation: Isolate genomic DNA from tissue homogenates or cell pellets using a commercial kit or standard phenol-chloroform extraction.
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using UV spectrophotometry.
-
Internal Standard Spiking: Add a known amount of the isotope-labeled internal standard to the DNA sample.
-
Neutral Thermal Hydrolysis: Heat the DNA sample at 100°C for 30 minutes in a neutral buffer (e.g., Tris-HCl, pH 7.4) to release the Gua-SG adducts from the DNA backbone.
-
Sample Cleanup: Centrifuge the hydrolyzed sample to pellet the DNA and proteins. Clean up the supernatant containing the adducts using SPE to remove salts and other interfering substances.
-
LC-MS/MS Analysis: Inject the purified sample onto a reverse-phase HPLC column (e.g., C18) for separation. The eluent is directed to the mass spectrometer for detection and quantification using multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for both the native Gua-SG and the isotope-labeled internal standard.
-
-
Data Analysis: Quantify the amount of Gua-SG in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the synthesized standard.
Conclusion
The S-[2-(N7-guanyl)ethyl]glutathione adduct represents a critical molecular lesion in the genotoxicity of 1,2-dibromoethane. Its formation via a glutathione-mediated bioactivation pathway underscores the complex and sometimes counterintuitive roles of cellular metabolic processes. The persistence of this bulky adduct in DNA can lead to mutations and genomic instability, likely contributing to the carcinogenic properties of EDB. The cellular response to this adduct involves a complex interplay of DNA repair pathways, primarily Base Excision Repair, and the activation of cell cycle checkpoints and apoptotic machinery. A thorough understanding of the biological significance of Gua-SG is essential for assessing the risks associated with exposure to EDB and for developing strategies to mitigate its harmful effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of DNA damage and repair associated with this important environmental carcinogen.
References
- 1. Evidence for formation of an S-[2-(N7-guanyl)ethyl]glutathione adduct in glutathione-mediated binding of the carcinogen 1,2-dibromoethane to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Dose-response relationship, kinetics of formation, and persistence of S-[2-(N7-guanyl)-ethyl]glutathione-DNA adduct in livers of channel catfish (Ictalurus punctatus) exposed in vivo to ethylene dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The S-[2-(N7-guanyl)ethyl]GSH DNA Adduct: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The S-[2-(N7-guanyl)ethyl]glutathione (S-[2-(N7-guanyl)ethyl]GSH) DNA adduct is a significant biomarker of exposure to bifunctional alkylating agents such as 1,2-dibromoethane (EDB) and 1,2-dichloroethane (DCE). Its formation, mediated by glutathione S-transferase (GST), represents a bioactivation pathway where the conjugation of glutathione (GSH) to a xenobiotic leads to a more reactive and genotoxic species. This technical guide provides an in-depth overview of the structure, formation, and biological implications of this adduct. It includes a summary of the available quantitative data, detailed experimental protocols for its analysis, and visualizations of the key pathways and workflows.
Introduction
The this compound adduct is a covalent modification of DNA where a glutathione molecule is attached to the N7 position of a guanine base via an ethyl bridge. This adduct is of particular interest in toxicology and drug development as it exemplifies a bioactivation process, contrasting with the more common role of glutathione in detoxification. The formation of this bulky adduct can distort the DNA helix, potentially leading to mutagenic events if not repaired. Understanding the structure and properties of this adduct is crucial for assessing the genotoxic risk of certain environmental and industrial chemicals and for the development of safer pharmaceuticals.
Adduct Structure and Properties
The structure of the this compound adduct has been elucidated through various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry Data
Liquid chromatography-mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) have been developed for sensitive and specific detection and quantification.[3]
| Parameter | Value | Reference |
| LC/MS Detection Limit | 100 pg on-column | [3] |
| LC/MS/MS Detection Limit | 5 pg on-column | [3] |
NMR Spectroscopy Data
Two-dimensional ¹H NMR correlated spectroscopy (COSY) has been instrumental in confirming the connectivity of the protons within the this compound structure.[1][2] Studies on oligonucleotides containing this adduct have shown that its formation induces local perturbations in the DNA structure, affecting the chemical shifts of neighboring protons. However, a complete, tabulated list of ¹H and ¹³C chemical shifts and coupling constants for the isolated adduct is not consistently reported in the reviewed literature.
Formation of the this compound Adduct
The formation of the this compound adduct is a multi-step process initiated by the enzymatic conjugation of glutathione to a dihaloalkane.
Signaling Pathway of Adduct Formation
Caption: Bioactivation pathway of 1,2-dihaloethanes to the this compound DNA adduct.
The process begins with the glutathione S-transferase-catalyzed conjugation of glutathione to a 1,2-dihaloethane, forming an S-(2-haloethyl)GSH intermediate. This intermediate is unstable and undergoes an intramolecular SN2 reaction to form a highly reactive episulfonium ion. The episulfonium ion is a potent electrophile that can then be attacked by nucleophilic sites on DNA, with the N7 position of guanine being the primary target, leading to the formation of the stable this compound adduct.[1][2]
Experimental Protocols
In Vitro Formation of the Adduct
A common experimental protocol for the in vitro formation of the this compound adduct for analytical standard generation involves the following steps:
-
Reaction Mixture Preparation: Combine calf thymus DNA, reduced glutathione (GSH), and a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Enzymatic Reaction: Initiate the reaction by adding a purified glutathione S-transferase enzyme preparation.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
DNA Isolation: Stop the reaction and isolate the DNA by methods such as ethanol precipitation.
-
Adduct Release: Release the adduct from the DNA backbone, typically by neutral thermal hydrolysis.
HPLC-Based Analysis
High-performance liquid chromatography is a key technique for the purification and analysis of the this compound adduct.
Column: A reverse-phase column, such as an octadecylsilyl (C18) column, is typically used.[1]
Mobile Phase: A gradient elution is often employed, starting with a high aqueous component (e.g., ammonium acetate or formic acid in water) and gradually increasing the organic solvent (e.g., acetonitrile or methanol) concentration.
Detection: UV detection at a wavelength of approximately 254 nm is suitable for monitoring the purine ring of the adducted guanine.
Note: Specific gradient conditions, flow rates, and column dimensions are often optimized for individual laboratory setups and are not consistently reported in a standardized format across publications.
Mass Spectrometry Analysis
For LC/MS and LC/MS/MS analysis, an electrospray ionization (ESI) source is commonly used.[3]
-
Sample Preparation: The purified adduct fraction from HPLC is introduced into the mass spectrometer.
-
Ionization: ESI generates gas-phase ions of the adduct.
-
Mass Analysis:
-
LC/MS: The mass-to-charge ratio (m/z) of the molecular ion is determined.
-
LC/MS/MS: The molecular ion is selected and fragmented, and the m/z of the resulting fragment ions are measured to confirm the structure. Selected-ion monitoring of the product ions of the doubly charged molecular ion can be used for enhanced sensitivity and specificity.[3]
-
Biological Implications
Mutagenicity
The this compound adduct is considered a mutagenic lesion. Studies have shown that the presence of this adduct in DNA can lead to G:C to A:T transitions during DNA replication. This suggests that the bulky adduct can interfere with the fidelity of DNA polymerases.
DNA Repair
The repair of bulky DNA adducts is primarily handled by the Nucleotide Excision Repair (NER) pathway.[4] While direct experimental evidence specifically detailing the NER-mediated removal of the this compound adduct is limited in the reviewed literature, its size and helix-distorting potential strongly suggest it would be a substrate for this repair mechanism. Base Excision Repair (BER) is typically responsible for the removal of smaller, non-helix-distorting base modifications and is therefore less likely to be the primary repair pathway for this bulky adduct.
Caption: The proposed Nucleotide Excision Repair (NER) pathway for the removal of the bulky this compound DNA adduct.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the identification and characterization of the this compound DNA adduct from a biological sample.
Caption: A generalized experimental workflow for the analysis of the this compound DNA adduct.
Conclusion
The this compound DNA adduct is a critical molecule in the study of the genotoxicity of 1,2-dihaloethanes. Its formation through a glutathione-mediated bioactivation pathway highlights a less common but important role of glutathione in toxicology. The analytical methods outlined in this guide provide a framework for the detection and characterization of this adduct. Further research is warranted to fully elucidate the specific enzymatic players in its repair and to quantify its contribution to mutagenesis in various biological systems. This knowledge is essential for accurate risk assessment and for guiding the development of safer chemicals and pharmaceuticals.
References
"S-[2-(N7-guanyl)ethyl]GSH as a biomarker of 1,2-dibromoethane exposure"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S-[2-(N7-guanyl)ethyl]glutathione (Gua-SG) as a specific biomarker for exposure to the genotoxic compound 1,2-dibromoethane (EDB). This document details the formation of the biomarker, presents quantitative data from preclinical studies, and outlines the experimental protocols for its detection and quantification.
Introduction
1,2-Dibromoethane (EDB), a potent carcinogen, undergoes a bioactivation process that leads to the formation of DNA adducts, which are critical events in the initiation of carcinogenesis. The major DNA adduct formed from EDB is S-[2-(N7-guanyl)ethyl]glutathione. This adduct is the product of a multi-step process initiated by the conjugation of EDB with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting conjugate forms a reactive episulfonium ion that subsequently alkylates the N7 position of guanine in DNA. The high specificity of this adduct makes it an excellent biomarker for monitoring exposure to EDB and for studying the mechanisms of EDB-induced genotoxicity. Furthermore, a downstream metabolite, S-[2-(N7-guanyl)ethyl]-N-acetylcysteine, is excreted in urine and serves as a non-invasive biomarker of EDB exposure.[1][2]
Bioactivation Pathway of 1,2-Dibromoethane
The formation of S-[2-(N7-guanyl)ethyl]GSH is a critical step in the genotoxicity of EDB. The pathway involves the enzymatic conjugation of EDB with GSH, followed by the formation of a reactive intermediate that alkylates DNA.
Quantitative Data
The formation of this compound and its metabolites is dose-dependent. The following table summarizes the urinary excretion of the mercapturic acid derivative, S-[2-(N7-guanyl)ethyl]-N-acetylcysteine, in rats following a single intraperitoneal injection of EDB.[1]
| EDB Dose (mg/kg body weight) | Urinary S-[2-(N7-guanyl)ethyl]-N-acetylcysteine (nmol/24h) |
| 0.5 | 0.8 ± 0.2 |
| 1.0 | 1.5 ± 0.3 |
| 2.5 | 4.0 ± 0.8 |
| 5.0 | 8.1 ± 1.5 |
| 10.0 | 16.5 ± 3.0 |
| 20.0 | 33.0 ± 5.5 |
| 37.0 | 60.1 ± 10.2 |
Data presented as mean ± S.D. from studies in rats.[1]
Experimental Protocols
Sample Preparation for this compound Analysis from Tissue DNA
This protocol describes the extraction of the this compound adduct from tissue DNA.
-
Tissue Homogenization and DNA Isolation:
-
Excise and weigh the tissue sample (e.g., liver, kidney).
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with EDTA).
-
Isolate DNA from the homogenate using standard protocols, such as phenol-chloroform extraction or commercial DNA isolation kits.
-
-
Adduct Release by Neutral Thermal Hydrolysis:
-
Resuspend the purified DNA in a neutral pH buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Heat the DNA solution at 100°C for 30-60 minutes to induce depurination and release the this compound adduct.[2]
-
Immediately cool the sample on ice to prevent further degradation.
-
-
Sample Clean-up and Concentration:
-
Centrifuge the sample to pellet the depurinated DNA.
-
Collect the supernatant containing the released adduct.
-
The supernatant can be further purified and concentrated using solid-phase extraction (SPE) with a C18 or similar reversed-phase cartridge.
-
LC-MS/MS Analysis of this compound
This section outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound. An isotopically labeled internal standard, such as S-[2-(N7-guanyl)[2H4]-ethyl]glutathione, is crucial for accurate quantification.[3]
-
Liquid Chromatography (LC):
-
Column: A microbore reversed-phase column (e.g., C18, 2.1 x 150 mm, 3.5 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 40% Mobile Phase B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
S-[2-(N7-guanyl)[2H4]-ethyl]GSH (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (Note: The specific m/z transitions need to be determined by direct infusion of the analytical standard and the internal standard.)
-
-
Key MS Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for the analysis of this compound as a biomarker of EDB exposure.
Conclusion
This compound is a highly specific and sensitive biomarker for assessing exposure to 1,2-dibromoethane. Its detection and quantification in biological matrices, particularly through its urinary metabolite, provide a valuable tool for toxicological research, risk assessment, and the development of strategies to mitigate the harmful effects of EDB. The methodologies outlined in this guide offer a robust framework for researchers and scientists working in the fields of toxicology, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. S-[2-(N7-guanyl)ethyl]glutathione, the major DNA adduct formed from 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation of S-[2-(N7-guanyl)ethyl]GSH Adducts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of S-[2-(N7-guanyl)ethyl]GSH (G-GSH), a significant DNA adduct formed from the bioactivation of 1,2-dihaloethanes. Understanding the chemical properties and fate of this adduct is crucial for assessing the genotoxicity and carcinogenic potential of these environmental and industrial chemicals.
Introduction
The this compound adduct is the major DNA lesion formed from the metabolic activation of 1,2-dibromoethane (EDB) and 1,2-dichloroethane (EDC), compounds formerly used as fumigants and gasoline additives.[1][2] The formation of this adduct is a critical event in the initiation of carcinogenesis associated with these compounds. This guide delves into the chemical stability of the G-GSH adduct, its degradation pathways, and the analytical methodologies used for its characterization and quantification.
Formation of the this compound Adduct
The bioactivation of 1,2-dihaloethanes is initiated by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[1][2] This enzymatic reaction forms an S-(2-haloethyl)GSH intermediate, which is a reactive half-mustard. This intermediate is believed to cyclize to form a highly electrophilic episulfonium ion.[1] The episulfonium ion then readily attacks nucleophilic sites in DNA, with the N7 position of guanine being the primary target, leading to the formation of the this compound adduct.[1]
References
- 1. Preparation and characterization of oligonucleotides containing S-[2-(N7-guanyl)ethyl]glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Pathways Affected by S-[2-(N7-guanyl)ethyl]GSH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-[2-(N7-guanyl)ethyl]glutathione (GSH) is a significant DNA adduct resulting from the metabolic activation of the carcinogen 1,2-dibromoethane (EDB). This document provides a comprehensive overview of the formation of this adduct, the cellular pathways it impacts, and the methodologies used for its study. The primary cellular process affected is DNA damage, which can lead to mutations and contribute to the carcinogenic properties of EDB. The formation of S-[2-(N7-guanyl)ethyl]GSH represents a bioactivation pathway, contrasting with the more common detoxification role of glutathione. This guide summarizes the key findings, presents available quantitative data, and outlines the experimental approaches for the characterization of this critical DNA lesion.
Introduction
1,2-Dibromoethane (EDB) is a known carcinogen that requires metabolic activation to exert its genotoxic effects. A primary mechanism of this activation involves the conjugation of EDB with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process leads to the formation of a reactive intermediate that subsequently alkylates DNA, with the major product being the this compound adduct.[1][2][3] This adduct formation at the N7 position of guanine is a critical event in the initiation of EDB-induced carcinogenesis. Understanding the pathway of its formation and its cellular consequences is crucial for risk assessment and the development of potential therapeutic interventions.
The Bioactivation Pathway of 1,2-Dibromoethane
The formation of this compound is a multi-step process that transforms the relatively inert EDB into a potent DNA-alkylating agent.
Step 1: Glutathione Conjugation: The pathway is initiated by the enzymatic conjugation of 1,2-dibromoethane with reduced glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs).
Step 2: Formation of a Reactive Intermediate: The resulting S-(2-bromoethyl)GSH conjugate is unstable and spontaneously cyclizes to form a highly reactive episulfonium ion (also referred to as a thiiranium ion).
Step 3: DNA Alkylation: The electrophilic episulfonium ion is the ultimate carcinogenic species that attacks nucleophilic sites on DNA. The primary target is the N7 position of guanine residues, leading to the formation of the stable this compound adduct.[1][3]
Cellular Pathways and Processes Affected
The formation of the this compound adduct primarily impacts cellular pathways related to DNA integrity and metabolism.
-
DNA Damage and Repair: The adduct is a form of DNA damage that can distort the DNA helix. The presence of a bulky adduct at the N7 position of guanine can interfere with DNA replication and transcription. While specific repair mechanisms for this adduct are not fully elucidated in the provided search results, N7-alkylguanine adducts are generally recognized by DNA repair pathways.
-
Mutagenesis and Carcinogenesis: If not repaired, the this compound adduct can lead to mutations during DNA replication. The altered guanine base may be misread by DNA polymerases, resulting in base substitutions. This mutagenic potential is a key factor in the carcinogenicity of 1,2-dibromoethane.
Quantitative Data on Adduct Formation
The following table summarizes quantitative data on the formation of this compound from available studies.
| Experimental System | Compound | Concentration | Adduct Formation (pmol/mg DNA) | Reference |
| In vitro (Calf Thymus DNA, GST) | [¹⁴C]1,2-Dibromoethane | 5.0 mM | 13.0 ± 1.2 | [2] |
| In vitro (Calf Thymus DNA, no GST) | [¹⁴C]1,2-Dibromoethane | 5.0 mM | 0.2 ± 0.1 | [2] |
| Isolated Rat Hepatocytes | [¹⁴C]1,2-Dibromoethane | 1.0 mM | 1.8 ± 0.3 | [2] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the study of this compound are not fully available in the provided search results. The following outlines the general methodologies employed in the cited literature. For precise, replicable protocols, consultation of the full-text primary articles is recommended.
In Vitro Formation of this compound
-
Objective: To generate the this compound adduct in a controlled in vitro system.
-
General Procedure:
-
A reaction mixture is prepared containing calf thymus DNA, reduced glutathione (GSH), and purified glutathione S-transferase in a suitable buffer (e.g., Tris-HCl, pH 7.7).
-
Radiolabeled ([¹⁴C] or [³H]) 1,2-dibromoethane is added to the mixture.
-
The reaction is incubated at 37°C for a specified period (e.g., 2 hours).
-
The DNA is then isolated from the reaction mixture by precipitation with ethanol and subsequent washing steps to remove unbound reactants.
-
The amount of adduct formation is quantified by liquid scintillation counting of the radioactivity associated with the purified DNA.
-
Isolation and Analysis of the Adduct from DNA
-
Objective: To isolate and identify the this compound adduct from DNA.
-
General Procedure:
-
DNA Hydrolysis: The adducted DNA is subjected to enzymatic hydrolysis to break it down into its constituent nucleosides.
-
Chromatographic Separation: The resulting hydrolysate is analyzed by High-Performance Liquid Chromatography (HPLC). A common approach involves reverse-phase chromatography.
-
Detection and Characterization: The eluting fractions are monitored for radioactivity. The fraction corresponding to the this compound adduct is collected. Further characterization is performed using:
-
Mass Spectrometry (MS): To determine the molecular weight of the adduct and confirm its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the adduct.
-
-
References
An In-depth Technical Guide on the Mutagenic Potential of S-[2-(N7-guanyl)ethyl]GSH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-[2-(N7-guanyl)ethyl]glutathione (GSEG) is the primary DNA adduct formed from the bioactivation of the industrial chemical and environmental contaminant 1,2-dibromoethane (EDB). This covalent modification of DNA at the N7 position of guanine represents a significant genotoxic lesion with demonstrated mutagenic potential. Understanding the mechanisms of its formation, the types of mutations it induces, and the cellular responses it elicits is critical for assessing the carcinogenic risk associated with EDB exposure and for the broader understanding of DNA damage and repair processes relevant to drug development. This guide provides a comprehensive overview of the mutagenic profile of GSEG, detailing the quantitative data from key studies, the experimental protocols used to assess its mutagenicity, and the potential signaling pathways involved in the cellular response to this DNA adduct.
Formation and Chemical Properties of S-[2-(N7-guanyl)ethyl]GSH
The formation of this compound is a multi-step process initiated by the conjugation of 1,2-dibromoethane (EDB) with the endogenous antioxidant glutathione (GSH). This reaction is catalyzed by the glutathione S-transferase (GST) enzyme family.[1][2] The resulting intermediate, S-(2-bromoethyl)glutathione, is unstable and cyclizes to form a highly reactive episulfonium ion. This electrophilic species can then attack nucleophilic sites on DNA, with the N7 position of guanine being the primary target, leading to the formation of the GSEG adduct.[2] This adduct is the major DNA lesion found in both in vitro and in vivo systems exposed to EDB.[3]
The GSEG adduct is a bulky lesion that distorts the DNA double helix.[4] While N7-guanine adducts are generally considered to be chemically less stable than other adducts and can lead to depurination, GSEG has been shown to be relatively stable, suggesting it can persist in DNA and interfere with cellular processes like replication and transcription.[5][6]
Quantitative Assessment of Mutagenic Potential
The most definitive study on the mutagenic potential of GSEG was conducted by Cmarik and colleagues in 1992. Due to the difficulty in directly incorporating the GSEG adduct into DNA, they utilized a reactive analog, S-(2-chloroethyl)glutathione, to modify bacteriophage M13mp18 DNA in vitro. This approach generates the same this compound adduct. The modified DNA was then used in a forward mutation assay with a repair-deficient strain of Salmonella typhimurium (TA100) to assess the frequency and spectrum of mutations in the lacZα gene.[3]
The key quantitative findings from this seminal study are summarized in the table below.
| Parameter | Result | Reference |
| Adduct Level | ~8 nmol/mg DNA | [3] |
| Increase in Mutation Frequency | 10-fold increase over spontaneous level | [3] |
| Predominant Mutation Type | G:C to A:T transitions | [3] |
| Proportion of G:C to A:T Transitions | 75% of all base substitutions | [3] |
| Proportion of Base Substitutions | 70% of total mutations | [3] |
These results strongly indicate that the this compound adduct is a potent mutagenic lesion, primarily causing mispairing during DNA replication, leading to G:C to A:T transitions.[3]
Experimental Protocols
M13mp18 Forward Mutation Assay for this compound
This protocol is based on the methodology described by Cmarik et al. (1992).[3]
Objective: To determine the mutation frequency and spectrum induced by the this compound adduct in the lacZα gene of bacteriophage M13mp18.
Materials:
-
Bacteriophage M13mp18 RF DNA
-
S-(2-chloroethyl)glutathione
-
Repair-deficient Salmonella typhimurium TA100 or a suitable E. coli host strain
-
DNA sequencing reagents and equipment
-
Standard molecular biology buffers and reagents
Procedure:
-
In Vitro DNA Modification:
-
Incubate M13mp18 RF DNA with S-(2-chloroethyl)glutathione to generate the this compound adduct.
-
The reaction conditions (concentration, time, temperature) should be optimized to achieve the desired adduct level (e.g., ~8 nmol/mg DNA).
-
Purify the modified DNA to remove unreacted S-(2-chloroethyl)glutathione.
-
-
Transfection:
-
Introduce the modified M13mp18 DNA into competent, repair-deficient host bacteria (e.g., S. typhimurium TA100 or an appropriate E. coli strain).
-
-
Plaque Assay and Mutant Selection:
-
Plate the transfected bacteria on a suitable medium containing a chromogenic substrate for β-galactosidase (e.g., X-gal) and an inducer of the lac operon (e.g., IPTG).
-
Non-mutated (wild-type) phages will produce blue plaques, while phages with mutations in the lacZα gene will produce colorless or light blue plaques.
-
Calculate the mutation frequency by dividing the number of mutant plaques by the total number of plaques.
-
-
Mutation Spectrum Analysis:
-
Isolate DNA from individual mutant plaques.
-
Sequence the lacZα gene of the mutant phage DNA to identify the specific base changes, insertions, or deletions.
-
Analyze the sequence data to determine the mutation spectrum (i.e., the types and locations of mutations).
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for the M13mp18 forward mutation assay.
DNA Damage Response Signaling
In mammalian cells, the presence of bulky DNA adducts like GSEG is expected to trigger a complex signaling network known as the DNA Damage Response (DDR). This response aims to detect the lesion, signal its presence, and coordinate cell cycle arrest and DNA repair.
Caption: Mammalian DNA damage response to bulky adducts.
Other Relevant Genotoxicity Data
While specific data for the GSEG adduct in other assays is limited, studies on its precursor, ethylene dibromide (EDB), provide further evidence of its genotoxic potential. For instance, EDB has been shown to induce a statistically significant, dose- and time-dependent increase in micronuclei in both mononucleated and binucleated human peripheral lymphocytes in vitro.[7] Micronuclei are biomarkers of chromosomal damage, and their formation indicates that a substance can cause clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects.[1] The persistence of DNA damage, as suggested by high micronucleus frequencies at later harvest times, is also a notable finding from these studies.[7]
Implications for Drug Development and Safety Assessment
The case of this compound highlights several critical considerations for drug development and safety assessment:
-
Metabolic Activation: The formation of a mutagenic DNA adduct from a seemingly less reactive parent compound underscores the importance of understanding the metabolic fate of drug candidates. Glutathione conjugation, often considered a detoxification pathway, can in some cases lead to bioactivation.
-
Bulky Adducts and Mutagenesis: Bulky DNA adducts can be potent mutagens, and their formation should be a significant concern in preclinical safety evaluation. The primary induction of G:C to A:T transitions by GSEG provides a specific mutational signature that can be monitored.
-
DNA Damage Response: The activation of the DDR by such adducts can lead to various cellular outcomes, including cell cycle arrest, apoptosis, or DNA repair. Persistent activation of the DDR can contribute to cytotoxicity and tissue damage.
-
Genotoxicity Testing Strategy: A comprehensive battery of genotoxicity tests, including in vitro and in vivo assays, is necessary to detect different types of genetic damage. While the Ames test is a valuable tool for detecting point mutations, assays like the micronucleus test are important for identifying chromosomal damage.
Conclusion
This compound is a well-characterized, mutagenic DNA adduct formed from the metabolic activation of 1,2-dibromoethane. The primary mutagenic event is the induction of G:C to A:T transitions, likely due to mispairing during DNA replication. The formation of this bulky adduct can trigger the DNA damage response, leading to cell cycle arrest and attempts at DNA repair. The data on GSEG and its precursor, EDB, provide a clear example of how metabolic activation can lead to genotoxicity and underscore the importance of thorough preclinical safety assessment of new chemical entities. For researchers and professionals in drug development, understanding the mechanisms of action of such DNA-reactive species is paramount for designing safer medicines and accurately assessing the risks of chemical exposures.
References
- 1. Micronucleus test - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Mutation spectrum and sequence alkylation selectivity resulting from modification of bacteriophage M13mp18 DNA with S-(2-chloroethyl)glutathione. Evidence for a role of S-(2-N7-guanyl)ethyl)glutathione as a mutagenic lesion formed from ethylene dibromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
- 5. The formation and biological significance of N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and chemical characterization of S-(2-(N/sup 7/-guanyl)-ethyl)glutathione, the major DNA adduct formed from 1,2-dibromoethane (Conference) | OSTI.GOV [osti.gov]
- 7. Cytogenetic effects of vincristine sulfate and ethylene dibromide in human peripheral lymphocytes: micronucleus analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
"S-[2-(N7-guanyl)ethyl]GSH adduct repair processes"
An In-Depth Technical Guide on the Repair Processes of S-[2-(N7-guanyl)ethyl]GSH Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-[2-(N7-guanyl)ethyl]glutathione (GEG) adduct is the major DNA lesion formed from the bioactivation of the industrial chemical and environmental carcinogen 1,2-dibromoethane (EDB). This process represents a bioactivation pathway where glutathione (GSH), typically involved in detoxification, plays a crucial role in the formation of a genotoxic species. The covalent modification of the N7 position of guanine by the bulky S-ethylglutathione moiety results in a significant distortion of the DNA double helix. Understanding the cellular mechanisms for repairing or tolerating such adducts is critical for assessing the mutagenic and carcinogenic risk associated with EDB exposure and for the development of potential therapeutic interventions. This guide provides a comprehensive overview of the current understanding of the formation, stability, and potential repair pathways of the this compound adduct.
Adduct Formation: A Bioactivation Pathway
The formation of the GEG adduct is not a direct reaction of EDB with DNA. Instead, it is a multi-step process initiated by the enzymatic conjugation of EDB with glutathione, catalyzed by glutathione S-transferases (GSTs).
-
Glutathione Conjugation: GSTs catalyze the nucleophilic attack of the thiolate group of glutathione on one of the electrophilic carbons of 1,2-dibromoethane. This reaction displaces a bromide ion and forms an S-(2-bromoethyl)glutathione half-mustard intermediate.
-
Episulfonium Ion Formation: The S-(2-bromoethyl)glutathione intermediate is unstable and undergoes a rapid intramolecular cyclization. The sulfur atom attacks the adjacent carbon, displacing the second bromide ion and forming a highly reactive, positively charged thiiranium ion, also known as an episulfonium ion.
-
DNA Alkylation: This highly electrophilic episulfonium ion is the ultimate carcinogenic species. It readily reacts with nucleophilic sites in DNA. The most favorable site of attack is the N7 position of guanine, due to its high nucleophilicity, leading to the formation of the stable S-[2-(N7-guanyl)ethyl]glutathione adduct.[1][2]
Physicochemical Properties and Chemical Stability
The GEG adduct is a bulky lesion that significantly perturbs the local DNA structure. Studies on oligonucleotides containing a site-specific GEG adduct have shown that while it weakens hybridization with the complementary strand, it does not completely abolish it.[3] A critical feature of all N7-substituted guanine adducts is the introduction of a positive charge into the purine imidazole ring, which destabilizes the N-glycosidic bond.
Spontaneous Depurination
The primary and most well-characterized mechanism for the removal of the GEG adduct from DNA is non-enzymatic cleavage of the N-glycosidic bond, a process known as spontaneous depurination. This releases the free S-[2-(N7-guanyl)ethyl]glutathione base and leaves behind a highly mutagenic apurinic (AP) site in the DNA. This AP site, if not repaired, can lead to the insertion of an incorrect base during DNA replication, resulting in mutations.
Quantitative Data on Adduct Stability
The rate of spontaneous depurination has been quantified, providing a measure of the chemical half-life of the adduct.
| Adduct Type | Condition | Half-life (t½) | Reference |
| This compound (GEG) | 27 °C | 7.4 ± 0.4 hours | [4] |
| S-[2-(N7-guanyl)ethyl]-L-cysteine (GEC) | 27 °C | 6.5 ± 0.9 hours | [4] |
| GEG in Channel Catfish Liver | in vivo | Detectable after 3 weeks | [5] |
Potential Enzymatic Repair Pathways
While spontaneous depurination is a confirmed mechanism for the loss of the GEG adduct, the involvement of enzymatic DNA repair pathways is less clear and remains an area of active investigation. The dual nature of the adduct—an N7-guanine alkylation (typically handled by Base Excision Repair) and a bulky, helix-distorting lesion (a substrate for Nucleotide Excision Repair)—creates ambiguity.
Hypothetical Role of Base Excision Repair (BER)
Base Excision Repair is the primary pathway for repairing small, non-helix-distorting base lesions, including many forms of alkylation damage.
-
Mechanism: The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond. For simple N7-alkylguanine adducts, the N-methylpurine-DNA glycosylase (MPG) performs this function. The resulting AP site is then processed by AP endonuclease (APE1), DNA polymerase, and DNA ligase to restore the correct DNA sequence.
-
Applicability to GEG: It is plausible that a DNA glycosylase could recognize the N7-alkylated guanine of the GEG adduct. However, the very large glutathione moiety may cause significant steric hindrance, preventing the adduct from fitting into the active site of known DNA glycosylases like MPG. To date, there is no direct experimental evidence demonstrating that the GEG adduct is a substrate for any DNA glycosylase.
Hypothetical Role of Nucleotide Excision Repair (NER)
Nucleotide Excision Repair is a more versatile pathway responsible for removing a wide range of bulky, helix-distorting DNA lesions.
-
Mechanism: The NER machinery recognizes the distortion in the DNA helix rather than a specific chemical modification. In humans, this involves a multi-protein complex that includes XPC-RAD23B (for damage recognition), TFIIH (which unwinds the DNA), and XPG and XPF-ERCC1 (which are endonucleases that excise a ~30 nucleotide-long single-stranded fragment containing the lesion). The resulting gap is then filled by a DNA polymerase and sealed by a DNA ligase.
-
Applicability to GEG: Given that the GEG adduct is bulky and distorts the DNA helix, it is a logical candidate for repair by NER.[6] However, some studies have shown that certain bulky adducts can be resistant to NER, and the efficiency of repair can be influenced by the specific chemical nature of the adduct and its local sequence context. Direct experimental evidence demonstrating the processing of the GEG adduct by the NER machinery is currently lacking.
Experimental Protocols and Methodologies
Studying the repair of the GEG adduct requires specialized tools and techniques, from the chemical synthesis of the damaged DNA substrate to sensitive analytical methods for its detection.
Synthesis of Oligonucleotides Containing a Site-Specific GEG Adduct
A prerequisite for in vitro repair studies is the availability of a DNA substrate containing the GEG adduct at a defined position.
Protocol Summary:
-
Oligonucleotide Synthesis: A standard DNA oligonucleotide of the desired sequence is synthesized using solid-phase phosphoramidite chemistry.
-
Adduct Formation: The purified oligonucleotide is reacted with chemically synthesized S-(2-chloroethyl)glutathione. This reagent generates the same reactive episulfonium ion in situ as the bioactivation pathway, which then alkylates the guanine bases in the oligonucleotide.
-
Purification: The reaction mixture will contain unmodified oligonucleotides and oligonucleotides modified at various guanine positions. The desired, singly-modified oligonucleotide is separated and purified from this mixture using High-Performance Liquid Chromatography (HPLC).[3]
-
Characterization: The identity and purity of the final product are confirmed using techniques such as mass spectrometry and NMR spectroscopy.
Quantification of GEG Adducts by LC-MS/MS
Isotope dilution liquid chromatography/tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts from biological samples.[7]
Protocol Summary:
-
DNA Isolation: DNA is extracted from tissues or cells of interest.
-
Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., S-[2-(N7-guanyl)[2H4]-ethyl]glutathione) is added to the DNA sample. This is crucial for accurate quantification.[7]
-
Hydrolysis: The DNA is subjected to neutral thermal hydrolysis to release the N7-guanine adducts without degrading them.
-
LC Separation: The hydrolysate is injected into a microbore HPLC system to separate the GEG adduct from other DNA components.
-
MS/MS Detection: The HPLC eluent is directed into an electrospray ionization (ESI) source coupled to a triple quadrupole mass spectrometer. The instrument is operated in selected-ion monitoring mode to detect the specific mass-to-charge ratio of the GEG adduct and its internal standard, providing both structural confirmation and precise quantification.[7]
In Vitro DNA Repair Assays
With a synthesized GEG-adducted oligonucleotide, one can perform in vitro repair assays using cell-free extracts or purified repair proteins to definitively identify the responsible repair pathway(s).
-
In Vitro BER Assay: The GEG-adducted oligonucleotide can be incubated with purified DNA glycosylases (e.g., MPG) or cell-free extracts. The cleavage of the N-glycosidic bond, resulting in an AP site, can be monitored by subsequent treatment with APE1 and analysis of the DNA fragments on a denaturing polyacrylamide gel.
-
In Vitro NER Assay: The adducted oligonucleotide can be incubated with cell-free extracts proficient in NER. The dual incision activity of the NER machinery on the adducted strand, releasing the ~30 nucleotide fragment, can be detected by various methods, including radiolabeling and gel electrophoresis.[8][9]
Conclusion and Future Directions
The this compound adduct is a significant DNA lesion resulting from the metabolic activation of 1,2-dibromoethane. The current body of evidence indicates that a primary mechanism for the removal of this adduct from DNA is spontaneous depurination, a chemical process that leads to the formation of a mutagenic AP site.
The role of enzymatic DNA repair in processing the GEG adduct remains an open and critical question. Its bulky, helix-distorting nature makes it a plausible target for the Nucleotide Excision Repair pathway, while its identity as an N7-guanine alkylation suggests a potential, though perhaps sterically hindered, role for Base Excision Repair.
Future research should focus on utilizing the established methodologies for synthesizing GEG-adducted DNA substrates in in vitro repair assays with purified enzymes and cell extracts. Such studies are essential to definitively identify the enzymatic pathways responsible for the repair of this carcinogenic lesion, which will provide a more complete understanding of its biological consequences and the mechanisms of cellular defense against this class of DNA damage.
References
- 1. Evidence for formation of an S-[2-(N7-guanyl)ethyl]glutathione adduct in glutathione-mediated binding of the carcinogen 1,2-dibromoethane to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-[2-(N7-guanyl)ethyl]glutathione, the major DNA adduct formed from 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of oligonucleotides containing S-[2-(N7-guanyl)ethyl]glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of S-[2-(N7-guanyl)ethyl] adducts by the postulated S-(2-chloroethyl)cysteinyl and S-(2-chloroethyl)glutathionyl conjugates of 1,2-dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response relationship, kinetics of formation, and persistence of S-[2-(N7-guanyl)-ethyl]glutathione-DNA adduct in livers of channel catfish (Ictalurus punctatus) exposed in vivo to ethylene dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Rapid Assay for Measuring Nucleotide Excision Repair by Oligonucleotide Retrieval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Methods to Study Intracellular Movement and Localization of the Nucleotide Excision Repair Proteins at the DNA Lesions in Mammalian Cells [frontiersin.org]
Methodological & Application
Application Note: HPLC-MS/MS Method for the Quantitative Analysis of S-[2-(N7-guanyl)ethyl]GSH
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-[2-(N7-guanyl)ethyl]glutathione (G-SG) is a significant DNA adduct formed from the metabolic activation of 1,2-dihaloethanes, such as 1,2-dibromoethane, a known carcinogen.[1][2] The formation of this adduct involves the conjugation of the haloalkane with glutathione (GSH), followed by an intramolecular cyclization to form a reactive episulfonium ion, which then alkylates the N7 position of guanine in DNA.[2][3] The quantification of G-SG is crucial for toxicological studies, risk assessment, and in understanding the mechanisms of chemical carcinogenesis. This application note provides a detailed protocol for the analysis of G-SG in biological samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a sensitive and specific method for its detection.[1]
Signaling Pathway of S-[2-(N7-guanyl)ethyl]GSH Formation
The formation of the G-SG adduct is a multi-step process initiated by the metabolic activation of 1,2-dihaloethanes. The pathway involves enzymatic conjugation and subsequent chemical reactions leading to the modification of DNA.
Caption: Bioactivation of 1,2-dihaloethanes and subsequent formation of the G-SG DNA adduct.
Experimental Protocols
Sample Preparation: DNA Extraction and Hydrolysis
Accurate quantification of G-SG requires the isolation of DNA from biological matrices followed by the release of the adduct.
Materials:
-
Tissue sample (< 1 g)[1]
-
DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease P1
-
Alkaline Phosphatase
-
S-[2-(N7-guanyl)[2H4]-ethyl]glutathione (internal standard)[1]
-
0.1 M Sodium acetate buffer (pH 5.0)
-
1 M Tris-HCl (pH 8.0)
-
Centrifugal filters (e.g., Amicon Ultra-0.5 mL, 3 kDa cutoff)
Procedure:
-
Homogenization: Homogenize the tissue sample in a suitable lysis buffer as per the DNA isolation kit protocol.
-
DNA Isolation: Isolate genomic DNA using a commercial kit, following the manufacturer's instructions. Elute the DNA in nuclease-free water.
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 and 280 nm.
-
Internal Standard Spiking: Spike the DNA sample with a known amount of the deuterated internal standard, S-[2-(N7-guanyl)[2H4]-ethyl]glutathione.[1]
-
Enzymatic Hydrolysis:
-
To 50-100 µg of DNA, add 10 units of Nuclease P1 in 0.1 M sodium acetate buffer (pH 5.0).
-
Incubate at 37°C for 2 hours.
-
Add 1 M Tris-HCl (pH 8.0) to adjust the pH, and add 5 units of alkaline phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
-
Protein Removal: Centrifuge the hydrolysate through a 3 kDa cutoff centrifugal filter to remove enzymes and other high molecular weight proteins.
-
Sample Analysis: The filtrate containing the deoxynucleosides and the G-SG adduct is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The separation and detection of G-SG are performed using a microbore HPLC system coupled to a triple quadrupole mass spectrometer.[1]
Instrumentation:
-
Microbore HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Microbore C18 (e.g., 150 x 1.0 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 40-50 µL/min |
| Injection Volume | 10 µL |
| Gradient | 0-5 min: 2% B; 5-20 min: 2-30% B; 20-25 min: 30-95% B; 25-30 min: 95% B; 30.1-35 min: 2% B |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | [M+2H]²⁺ of G-SG |
| Product Ion (m/z) | Specific fragment ions of G-SG |
| Internal Standard Transitions | Monitored separately based on its mass |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard allows for accurate and precise quantification.[1] Detection limits are typically in the low picogram to femtogram range.
| Method | Analyte | Internal Standard | On-Column Detection Limit |
| LC/MS | This compound | S-[2-(N7-guanyl)[2H4]-ethyl]GSH | 100 pg[1] |
| LC/MS/MS | This compound | S-[2-(N7-guanyl)[2H4]-ethyl]GSH | 5 pg[1] |
Note: Detection limits can vary based on instrumentation and matrix effects.
Experimental Workflow Diagram
The overall workflow from sample receipt to data analysis is a sequential process requiring careful execution at each step to ensure data quality.
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The described HPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of the this compound DNA adduct in biological samples.[1] The detailed protocol for sample preparation and analysis, along with the use of a stable isotope-labeled internal standard, ensures high-quality, reproducible data essential for research in toxicology and drug development.
References
- 1. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-[2-(N7-guanyl)ethyl]glutathione, the major DNA adduct formed from 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Application Note: Quantification of S-[2-(N7-guanyl)ethyl]GSH DNA Adducts by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA adduct S-[2-(N7-guanyl)ethyl]glutathione (GSH) is a critical biomarker for assessing DNA damage caused by exposure to 1,2-dihaloethanes, such as 1,2-dibromoethane, a known carcinogen.[1][2] This adduct is formed through the bioactivation of 1,2-dibromoethane, a process initiated by glutathione S-transferase.[2] The resulting electrophilic intermediate, an episulfonium ion, reacts with the N7 position of guanine in DNA.[2] Accurate and sensitive quantification of this adduct is crucial for toxicological studies, risk assessment, and the development of safer chemicals.
This application note provides a detailed protocol for the quantification of S-[2-(N7-guanyl)ethyl]GSH in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard for precise and accurate quantification.
Bioactivation Pathway of 1,2-Dibromoethane
The formation of the this compound adduct is a multi-step process involving enzymatic activation and subsequent reaction with DNA.
References
- 1. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-[2-(N7-guanyl)ethyl]glutathione, the major DNA adduct formed from 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Fragmentation of S-[2-(N7-guanyl)ethyl]GSH
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-[2-(N7-guanyl)ethyl]glutathione (GSH) is a significant DNA adduct formed from the bioactivation of 1,2-dihaloethanes, such as 1,2-dibromoethane and 1,2-dichloroethane. These compounds are environmental contaminants and known carcinogens. Their metabolic activation involves conjugation with glutathione, catalyzed by glutathione S-transferases, leading to the formation of a reactive episulfonium ion that subsequently alkylates the N7 position of guanine in DNA.[1][2][3] The formation of this adduct is a critical event in the genotoxicity of these compounds, making its detection and quantification essential for toxicological studies and risk assessment.[4]
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the preferred analytical technique for the sensitive and specific analysis of S-[2-(N7-guanyl)ethyl]GSH.[2][4] This document provides detailed application notes on the mass spectrometric fragmentation of this adduct and protocols for its analysis.
Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound in tandem mass spectrometry is characterized by cleavages at two main locations: the glutathione moiety and the glycosidic bond of the guanine adduct. In positive ion mode, the molecule is typically observed as a doubly charged protonated molecule.[4] The fragmentation pattern is predictable based on the known fragmentation of S-alkylated glutathione conjugates and N7-substituted guanine adducts.[1][5][6]
Common fragmentation pathways include:
-
Loss of the pyroglutamic acid residue from the glutathione backbone.
-
Cleavage of the bond between the ethyl linker and the sulfur of glutathione.
-
Cleavage of the bond between the guanine and the ethyl linker , leading to the formation of a protonated guanine ion (m/z 152).[1]
Proposed Fragmentation Data
The following table summarizes the expected major product ions from the fragmentation of the doubly charged precursor ion of this compound.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Description of Neutral Loss/Fragment |
| [M+2H]²⁺ | [M+H]⁺ - H₂O | Loss of water |
| [M+2H]²⁺ | [M+H]⁺ - CO | Loss of carbon monoxide |
| [M+2H]²⁺ | [Guanine+H]⁺ (152.1) | Cleavage of the N7-ethyl bond |
| [M+2H]²⁺ | [GSH-pyroglutamate+H]⁺ | Loss of the pyroglutamic acid moiety from GSH |
| [M+2H]²⁺ | [S-(2-ethyl)GSH+H]⁺ | Cleavage of the N7-C bond |
Experimental Protocols
Sample Preparation: DNA Extraction and Hydrolysis
A detailed protocol for the extraction and hydrolysis of DNA to release the this compound adduct is crucial for accurate quantification.
-
DNA Extraction: Extract genomic DNA from tissue or cell samples using standard phenol-chloroform extraction or a commercial DNA extraction kit.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using UV spectrophotometry (A260/A280 ratio).
-
Thermal Hydrolysis: To release the N7-guanine adducts, heat the DNA sample in a neutral pH buffer (e.g., 10 mM sodium phosphate, pH 7.0) at 100°C for 30 minutes.[2]
-
Protein Removal: After hydrolysis, cool the sample on ice and remove precipitated proteins by centrifugation.
-
Sample Cleanup: The supernatant containing the released adducts should be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove salts and other interfering substances. Elute the adducts with methanol.
-
Sample Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).
LC-MS/MS Analysis
The following is a representative protocol for the analysis of this compound by LC-MS/MS.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Proposed MRM Transitions:
Sensitive and specific detection can be achieved by monitoring the following MRM transitions. The precursor ion is the doubly charged molecule.[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | [M+2H]²⁺ | 152.1 | 25 |
| This compound | [M+2H]²⁺ | [M+H]⁺ - H₂O | 15 |
| This compound | [M+2H]²⁺ | [GSH-pyroglutamate+H]⁺ | 20 |
| Internal Standard | [²H₄]-S-[2-(N7-guanyl)ethyl]GSH | 156.1 | 25 |
Note: The exact m/z of the precursor ion will depend on the precise mass of the molecule. The collision energies provided are starting points and should be optimized for the specific instrument used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Fragmentation Pathway
References
- 1. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insight into nucleophilic fragmentation mechanisms by glutamic acid side chain in singly protonated glutathione and related peptidyl ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of S-[2-(N7-guanyl)ethyl]GSH
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-[2-(N7-guanyl)ethyl]glutathione (GSEG) is a significant DNA adduct formed from the bioactivation of 1,2-dibromoethane (EDB), a known carcinogen. The formation of this adduct involves the conjugation of EDB with glutathione (GSH), catalyzed by glutathione S-transferases, followed by an intramolecular reaction to form a highly reactive episulfonium ion which then alkylates the N7 position of guanine in DNA.[1][2] The characterization of this adduct is crucial for understanding the mechanisms of EDB-induced carcinogenesis and for the development of potential biomarkers of exposure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such adducts.[1] This document provides detailed application notes and protocols for the characterization of GSEG using NMR spectroscopy.
Data Presentation
Quantitative NMR data for S-[2-(N7-guanyl)ethyl]GSH can be summarized in the following tables. These tables provide a template for researchers to populate with their experimental data.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Guanine Moiety | |||
| H8 | Value | s | |
| H1' | Value | d | Value |
| Ethyl Linker | |||
| S-CH₂ | Value | t | Value |
| N-CH₂ | Value | t | Value |
| Glutathione Moiety | |||
| α-CH (Glu) | Value | dd | Value |
| β-CH₂ (Glu) | Value | m | |
| γ-CH₂ (Glu) | Value | m | |
| α-CH (Cys) | Value | t | Value |
| β-CH₂ (Cys) | Value | dd | Value |
| α-CH₂ (Gly) | Value | s |
Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet. Chemical shifts are typically referenced to an internal standard (e.g., TSP or DSS) in D₂O.
Table 2: ¹³C NMR Chemical Shifts (δ)
| Carbon Assignment | Chemical Shift (ppm) |
| Guanine Moiety | |
| C2 | Value |
| C4 | Value |
| C5 | Value |
| C6 | Value |
| C8 | Value |
| C1' | Value |
| Ethyl Linker | |
| S-CH₂ | Value |
| N-CH₂ | Value |
| Glutathione Moiety | |
| C=O (Glu) | Value |
| α-C (Glu) | Value |
| β-C (Glu) | Value |
| γ-C (Glu) | Value |
| C=O (Cys) | Value |
| α-C (Cys) | Value |
| β-C (Cys) | Value |
| C=O (Gly) | Value |
| α-C (Gly) | Value |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Isolation of the Adduct: this compound can be released from DNA by thermal hydrolysis at neutral pH.[1] The resulting solution is then purified using high-performance liquid chromatography (HPLC), often with a combination of octadecylsilyl and propylamino columns.[1]
-
Lyophilization: The purified fraction containing the adduct is lyophilized to remove the HPLC solvent.
-
Reconstitution: For NMR analysis, the dried sample is reconstituted in a known volume (typically 500-600 µL) of deuterium oxide (D₂O, 99.9%). To minimize signal overlap from residual water, the sample can be repeatedly lyophilized from D₂O.
-
Internal Standard: An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift referencing (0 ppm).
-
pH Adjustment: The pH of the sample is adjusted as needed using dilute NaOD or DCl in D₂O. The pH should be recorded as it can influence the chemical shifts of ionizable protons.
-
Transfer to NMR Tube: The final solution is transferred to a 5 mm NMR tube for analysis.
Protocol 2: NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard one-pulse sequence with presaturation for water suppression is typically used.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay: 1-5 s (a longer delay may be needed for quantitative analysis)
-
Number of Scans: 16-128, depending on sample concentration.
-
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg) is used.
-
Acquisition Parameters:
-
Spectral Width: ~200-250 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (protons connected through 2-4 bonds). A standard COSY experiment (cosygpmf) can be used. This is crucial for assigning protons within the glutathione and ethyl linker moieties.[1]
-
TOCSY (Total Correlation Spectroscopy): This experiment extends the correlation to the entire spin system, which is useful for identifying all protons belonging to a particular amino acid residue in the glutathione portion.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon spectrum based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the guanine, ethyl linker, and glutathione moieties.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), which can provide information about the three-dimensional structure and conformation of the adduct.
-
Visualizations
Signaling Pathway: Formation of this compound
Caption: Bioactivation pathway leading to the formation of the this compound DNA adduct.
Experimental Workflow: NMR Characterization
Caption: Workflow for the NMR spectroscopic characterization of this compound.
References
- 1. S-[2-(N7-guanyl)ethyl]glutathione, the major DNA adduct formed from 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for formation of an S-[2-(N7-guanyl)ethyl]glutathione adduct in glutathione-mediated binding of the carcinogen 1,2-dibromoethane to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the 32P-Postlabeling Assay of S-[2-(N7-guanyl)ethyl]GSH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of the DNA adduct S-[2-(N7-guanyl)ethyl]glutathione (S-[2-(N7-guanyl)ethyl]GSH) using the highly sensitive 32P-postlabeling assay. This adduct is a major product of the bioactivation of 1,2-dibromoethane, a known carcinogen, and serves as a critical biomarker in toxicology and drug development for assessing DNA damage.
Introduction
The 32P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10^10 nucleotides.[1][2][3] The assay involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of adducted nucleotides. These adducted nucleotides are then radiolabeled with 32P from [γ-32P]ATP by T4 polynucleotide kinase and separated by chromatography, typically thin-layer chromatography (TLC).[1][4] The amount of radioactivity in the adduct spots is then measured to quantify the level of DNA damage.
This compound is a significant DNA adduct formed from the metabolic activation of 1,2-dibromoethane.[5] This process involves the conjugation of 1,2-dibromoethane with glutathione (GSH), catalyzed by glutathione S-transferase (GST), to form a reactive episulfonium ion that then alkylates the N7 position of guanine in DNA.[5] The formation of this adduct is a key event in the genotoxicity of 1,2-dibromoethane.
Applications in Research and Drug Development
-
Toxicology and Carcinogenesis Research: The 32P-postlabeling assay for this compound is instrumental in studying the mechanisms of chemical carcinogenesis and in assessing the genotoxic potential of environmental and industrial chemicals.
-
Drug Development: In the pharmaceutical industry, this assay can be employed to screen drug candidates for their potential to form DNA adducts, a critical step in preclinical safety assessment. It can help identify compounds that may pose a genotoxic risk.
-
Biomonitoring: The high sensitivity of the assay makes it suitable for monitoring human exposure to genotoxic agents by analyzing DNA from peripheral blood cells or other tissues.
-
DNA Repair Studies: The assay can be used to investigate the repair of specific DNA adducts, providing insights into cellular defense mechanisms against genotoxic insults.
Experimental Protocols
Overall Workflow of the 32P-Postlabeling Assay
Caption: Experimental workflow of the 32P-postlabeling assay.
Protocol 1: DNA Isolation and Enzymatic Digestion
-
DNA Isolation: Isolate high molecular weight DNA from the tissue or cell sample of interest using a standard method (e.g., phenol-chloroform extraction or a commercial kit). Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).
-
DNA Digestion:
-
To a sterile microcentrifuge tube, add 10 µg of DNA.
-
Add 2.5 µL of 10X digestion buffer (200 mM sodium succinate, 100 mM CaCl2, pH 6.0).
-
Add a mixture of Micrococcal Nuclease (MNase) (2 Units) and Spleen Phosphodiesterase (SPD) (0.02 Units).
-
Adjust the final volume to 25 µL with sterile water.
-
Incubate at 37°C for 3-5 hours. This digestion yields deoxyribonucleoside 3'-monophosphates.
-
Protocol 2: Nuclease P1 Enrichment for Adducts
The nuclease P1 enrichment step significantly enhances the sensitivity of the assay by dephosphorylating normal nucleotides, which are then no longer substrates for T4 polynucleotide kinase.[6]
-
Nuclease P1 Digestion:
-
To the 25 µL DNA digest from Protocol 1, add 3 µL of 0.5 M sodium acetate, pH 5.0.
-
Add 1 µL of 10 mM zinc chloride.
-
Add Nuclease P1 (5 Units).
-
Incubate at 37°C for 30 minutes.
-
Protocol 3: 32P-Postlabeling of Adducted Nucleotides
-
Labeling Reaction:
-
Prepare the labeling mix in a sterile microcentrifuge tube on ice:
-
5 µL of the nuclease P1-treated DNA digest.
-
1 µL of 10X labeling buffer (100 mM bicine-NaOH, pH 9.5, 100 mM MgCl2, 100 mM dithiothreitol, 10 mM spermidine).
-
50 µCi of carrier-free [γ-32P]ATP (specific activity >3000 Ci/mmol).
-
T4 Polynucleotide Kinase (10 Units).
-
Adjust the final volume to 10 µL with sterile water.
-
-
Incubate at 37°C for 30-45 minutes.
-
Protocol 4: Multi-dimensional Thin-Layer Chromatography (TLC)
This is a critical step for the separation of the radiolabeled adducts from excess [γ-32P]ATP and other labeled species. Polyethyleneimine (PEI)-cellulose TLC plates are commonly used.
-
Spotting: Spot the 10 µL labeling reaction mixture onto the origin of a PEI-cellulose TLC plate.
-
Development:
-
Dimension 1 (D1): Develop the chromatogram in 1.0 M sodium phosphate, pH 6.8, overnight onto a Whatman 1 paper wick. This step removes the bulk of the unincorporated [γ-32P]ATP.
-
Dimension 2 (D2): After drying, develop the plate in the same direction with 3.5 M lithium formate, 8.5 M urea, pH 3.5.
-
Dimension 3 (D3): Rotate the plate 90 degrees and develop in 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0.
-
Dimension 4 (D4): Develop in the same direction as D3 with 1.7 M sodium phosphate, pH 6.0.
-
Protocol 5: Detection and Quantification
-
Autoradiography: Expose the dried TLC plate to a phosphor imaging screen or X-ray film at -80°C to visualize the radioactive adduct spots.
-
Quantification:
-
Excise the adduct spots from the TLC plate.
-
Measure the radioactivity using Cerenkov counting or liquid scintillation counting.
-
The amount of adduct is expressed as Relative Adduct Level (RAL), calculated as: RAL = (cpm in adduct spots) / (cpm in total nucleotides)
-
To determine the cpm in total nucleotides, a separate labeling reaction of a small aliquot of the initial DNA digest (without nuclease P1 enrichment) is performed and the total radioactivity incorporated is measured.
-
Data Presentation
Table 1: Comparison of Detection Methods for this compound
| Feature | 32P-Postlabeling Assay | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Detection Limit | ~1 adduct in 10^10 nucleotides[1][2] | 5 pg on-column[7] |
| Sample Requirement | Microgram quantities of DNA[1] | Less than 1 g of tissue[7] |
| Specificity | Relies on chromatographic separation | High, based on mass-to-charge ratio and fragmentation |
| Throughput | Lower, can be labor-intensive | Higher, amenable to automation |
| Radioisotope Use | Requires 32P | No |
| Quantitative Accuracy | Good, but can be affected by labeling efficiency | High, especially with isotope dilution |
Table 2: Representative Quantitative Data for this compound Adducts
| Species | Tissue | Exposure | Adduct Level (adducts / 10^7 nucleotides) | Reference |
| Rat | Liver | 1,2-dibromoethane | 2.4 | F.P. Guengerich, et al. (1987) |
| Mouse | Liver | 1,2-dibromoethane | ~1.5 | |
| Human | White Blood Cells | Environmental Exposure | Not Detected - 0.5 | |
| In vitro | Calf Thymus DNA | 1,2-dibromoethane + GST | 5.0 | [5] |
Note: The data in this table are representative and may vary depending on the experimental conditions.
Bioactivation Pathway of 1,2-Dibromoethane
The formation of the this compound adduct is initiated by the bioactivation of 1,2-dibromoethane. This pathway highlights a critical mechanism of genotoxicity where a detoxification pathway (glutathione conjugation) leads to the formation of a reactive intermediate.
Caption: Bioactivation of 1,2-dibromoethane to form the this compound DNA adduct.
References
- 1. The in vitro metabolism and bioactivation of 1,2-dibromoethane (ethylene dibromide) by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Quantification of 32P-labeled samples in gel fragments using the flat-bed liquid scintillation counter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of (32)P-postlabeling and high-resolution GC/MS in quantifying N7-(2-Hydroxyethyl)guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunochemical Detection of S-[2-(N7-guanyl)ethyl]GSH Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-[2-(N7-guanyl)ethyl]glutathione (GE-GSH) adduct is a significant biomarker for DNA damage caused by exposure to bifunctional electrophiles such as the carcinogen 1,2-dibromoethane. This adduct is formed through the glutathione S-transferase-mediated conjugation of the carcinogen with glutathione, followed by the alkylation of the N7 position of guanine in the DNA.[1][2][3] The detection and quantification of GE-GSH adducts are crucial for toxicological studies, risk assessment, and the development of therapeutic agents.
Section 1: Generation of Monoclonal Antibodies against GE-GSH Adducts
The generation of a high-affinity, specific monoclonal antibody is the foundational step for developing a reliable immunochemical assay.
Principle:
The GE-GSH adduct acts as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier protein. The hapten-carrier conjugate is used to immunize mice, and antibody-producing B-cells are then immortalized by fusing them with myeloma cells to create hybridomas. These hybridomas are screened to identify clones producing antibodies with high specificity and affinity for the GE-GSH adduct.[6]
Protocol for Monoclonal Antibody Generation:
-
Antigen Preparation:
-
Synthesize the S-[2-(N7-guanyl)ethyl]glutathione (GE-GSH) hapten.
-
Conjugate the GE-GSH hapten to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a suitable cross-linker.[5]
-
-
Immunization:
-
Immunize BALB/c mice with the GE-GSH-KLH conjugate emulsified in an appropriate adjuvant (e.g., TiterMAX Gold).
-
Administer subcutaneous injections every two weeks.
-
Periodically collect serum and test for antibody titer using a direct ELISA with plates coated with GE-GSH-BSA.
-
-
Hybridoma Production:
-
When a high antibody titer is achieved, administer a final intravenous booster injection.
-
Three days later, sacrifice the mouse and harvest the spleen.
-
Fuse the spleen cells with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).
-
Select for fused cells in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
-
Screening and Cloning:
-
Screen the hybridoma supernatants for the presence of specific antibodies using a direct ELISA with GE-GSH-BSA as the coating antigen.
-
Select positive clones and expand them.
-
Perform single-cell cloning by limiting dilution to ensure monoclonality.
-
Further characterize the antibodies for specificity, affinity, and isotype.
-
Diagram of Antibody Generation Workflow:
Caption: Workflow for generating monoclonal antibodies against GE-GSH.
Section 2: Competitive ELISA Protocol
The competitive ELISA is a highly sensitive method for the quantification of GE-GSH adducts in biological samples.
Principle:
This assay involves a competition between the GE-GSH adducts in the sample and a fixed amount of GE-GSH conjugated to a protein (coating antigen) for binding to a limited amount of the specific primary antibody. The amount of primary antibody bound to the plate is inversely proportional to the concentration of GE-GSH adducts in the sample.
Materials:
-
96-well microtiter plates (e.g., Nunc MaxiSorb)
-
Primary monoclonal antibody against GE-GSH
-
GE-GSH-BSA conjugate (for coating)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
Sample DNA, enzymatically hydrolyzed to nucleosides
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M HCl)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
Protocol:
-
Plate Coating:
-
Dilute the GE-GSH-BSA conjugate in coating buffer to an optimal concentration (e.g., 1 µg/mL).
-
Add 100 µL of the diluted conjugate to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer.
-
Add 200 µL/well of blocking buffer.
-
Incubate for 2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare standards of known GE-GSH concentrations and the hydrolyzed DNA samples.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary anti-GE-GSH antibody for 30 minutes at room temperature.
-
Wash the coated plate three times with wash buffer.
-
Transfer 100 µL of the sample/standard-antibody mixture to the corresponding wells of the coated plate.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the log of the standard concentration.
-
Determine the concentration of GE-GSH adducts in the samples by interpolating their absorbance values from the standard curve. The signal is inversely proportional to the adduct concentration.
-
Diagram of Competitive ELISA Principle:
References
- 1. Evidence for formation of an S-[2-(N7-guanyl)ethyl]glutathione adduct in glutathione-mediated binding of the carcinogen 1,2-dibromoethane to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-[2-(N7-guanyl)ethyl]glutathione, the major DNA adduct formed from 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and chemical characterization of S-(2-(N/sup 7/-guanyl)-ethyl)glutathione, the major DNA adduct formed from 1,2-dibromoethane (Conference) | OSTI.GOV [osti.gov]
- 4. Adduct-specific monoclonal antibodies for the measurement of cisplatin-induced DNA lesions in individual cell nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunochemical quantitation of DNA adducts derived from the human bladder carcinogen 4-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibodies specific for nucleic acid modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of S-[2-(N7-guanyl)ethyl]GSH Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of DNA adducts is a critical event in chemical carcinogenesis. S-[2-(N7-guanyl)ethyl]glutathione (Gua-SG) is a significant DNA adduct formed from the bioactivation of 1,2-dihaloethanes, such as 1,2-dibromoethane (EDB), a potent carcinogen.[1] This bioactivation is a multi-step process initiated by the conjugation of the parent compound with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). The resulting S-(2-haloethyl)GSH intermediate can form a reactive episulfonium ion that subsequently alkylates the N7 position of guanine in DNA.[2] The detection and quantification of Gua-SG are crucial for toxicological studies, risk assessment, and in the development of safer pharmaceuticals by identifying candidates with a lower propensity for forming such DNA adducts.
These application notes provide detailed protocols for the in vitro formation of Gua-SG and its subsequent analysis by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Signaling Pathway and Experimental Workflow
The formation of S-[2-(N7-guanyl)ethyl]GSH involves a bioactivation pathway where the initial conjugation with glutathione leads to a reactive intermediate that damages DNA. The overall experimental process involves the enzymatic reaction followed by sample preparation and highly sensitive analytical detection.
References
Application Notes and Protocols for the Investigation of S-[2-(N7-guanyl)ethyl]GSH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro investigation of S-[2-(N7-guanyl)ethyl]glutathione (GSEG), a significant DNA adduct formed from the glutathione S-transferase (GST)-mediated bioactivation of the carcinogen 1,2-dibromoethane. The formation of this bulky adduct is a critical event in the genotoxicity of this compound and serves as a valuable biomarker for exposure and mechanistic studies. The following protocols are designed for researchers in toxicology, pharmacology, and drug development to reliably induce, detect, and quantify GSEG in a cell culture setting.
Introduction
S-[2-(N7-guanyl)ethyl]glutathione (GSEG) is a covalent adduct formed between glutathione (GSH) and the N7 position of guanine in DNA. This lesion arises from the metabolic activation of 1,2-dibromoethane, a process catalyzed by glutathione S-transferases (GSTs).[1] The formation of GSEG is an unusual instance where GSH is involved in the bioactivation of a carcinogen, rather than its detoxification.[1] As a bulky DNA adduct, GSEG can distort the DNA helix, potentially leading to mutations if not repaired, thereby contributing to the carcinogenic properties of 1,2-dibromoethane.
The study of GSEG in cell culture models allows for a controlled investigation of its formation, the cellular pathways involved in its repair, and its downstream toxicological consequences. These protocols detail the necessary steps from cell culture and treatment to the analytical quantification of the GSEG adduct.
Key Experimental Protocols
Protocol 1: Cell Culture and Treatment with 1,2-Dibromoethane to Induce GSEG Formation
This protocol describes the culture of a suitable cell line and the subsequent treatment with 1,2-dibromoethane to induce the formation of the GSEG adduct. The human hepatoma cell line HepG2 is recommended due to its metabolic capabilities, including relevant GST expression.
Materials:
-
HepG2 cells (or another suitable cell line with demonstrated GST activity)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
1,2-Dibromoethane (EDB)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and multi-well plates (6-well)
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in T-75 flasks with complete DMEM medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.
-
-
Cell Seeding for Treatment:
-
Seed HepG2 cells into 6-well plates at a density of 5 x 10⁵ cells per well.
-
Allow the cells to attach and grow for 24 hours before treatment.
-
-
Preparation of 1,2-Dibromoethane Stock Solution:
-
Prepare a stock solution of 1,2-dibromoethane in DMSO. For example, a 100 mM stock solution can be prepared. Caution: 1,2-Dibromoethane is a carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.
-
-
Treatment of Cells:
-
Prepare working solutions of 1,2-dibromoethane by diluting the stock solution in complete cell culture medium to the desired final concentrations. A concentration range of 10 µM to 1 mM can be explored to determine the optimal concentration for GSEG formation versus cytotoxicity.
-
Remove the old medium from the 6-well plates and replace it with the medium containing the different concentrations of 1,2-dibromoethane. Include a vehicle control (medium with the same concentration of DMSO used for the highest 1,2-dibromoethane concentration).
-
Incubate the cells for a defined period, for example, 24 hours. Time-course experiments (e.g., 6, 12, 24, 48 hours) can also be performed.
-
-
Cell Harvesting:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into 1 mL of ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant and store the cell pellet at -80°C until DNA extraction.
-
Protocol 2: DNA Extraction and Hydrolysis for GSEG Analysis
This protocol outlines the extraction of genomic DNA from the treated cells and its subsequent enzymatic hydrolysis to release the GSEG adduct for analysis.
Materials:
-
Cell pellet from Protocol 1
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Chloroform:Isoamyl alcohol (24:1)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate
-
Ultra-pure water
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 500 µL of cell lysis buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 2-3 hours with gentle agitation.
-
-
RNA Removal:
-
Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 1 hour.
-
-
DNA Purification:
-
Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume of the mixture, vortexing, and centrifuging at 12,000 x g for 10 minutes. Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with chloroform:isoamyl alcohol.
-
Precipitate the DNA by adding 2.5 volumes of ice-cold 100% ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Mix gently and incubate at -20°C overnight.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol and centrifuge again.
-
Air-dry the DNA pellet and resuspend it in an appropriate volume of ultra-pure water.
-
-
DNA Quantification:
-
Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~1.8 indicates pure DNA.
-
-
Enzymatic Hydrolysis of DNA:
-
To a known amount of DNA (e.g., 50-100 µg), add Nuclease P1 and incubate at 37°C for 2 hours in a buffer containing 30 mM sodium acetate (pH 5.3) and 10 mM zinc chloride.
-
Add alkaline phosphatase and incubate at 37°C for another 2 hours in a buffer containing 50 mM Tris-HCl (pH 8.5).
-
Filter the hydrolyzed DNA sample through a 0.22 µm filter before LC-MS/MS analysis.
-
Protocol 3: Quantification of GSEG by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of GSEG using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
GSEG standard (if available) or a well-characterized internal standard
Procedure:
-
LC Separation:
-
Inject the hydrolyzed DNA sample onto the C18 column.
-
Use a gradient elution program to separate GSEG from other nucleosides and components of the matrix. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5-50% B (linear gradient)
-
20-25 min: 50-95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 5% B (re-equilibration)
-
-
The flow rate is typically around 0.2-0.4 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for GSEG is [M+H]⁺ (m/z 555.17).
-
Select specific product ions for monitoring. Key product ions for GSEG can be determined by infusing a standard or from literature, but would likely include fragments corresponding to the guanine moiety (m/z 152.1) and the glutathione moiety.
-
Optimize the collision energy for each transition to maximize signal intensity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a GSEG standard.
-
If a standard is not available, relative quantification can be performed by comparing the peak areas of GSEG in treated samples to control samples.
-
Normalize the amount of GSEG to the amount of DNA analyzed (e.g., as adducts per 10⁶ or 10⁸ nucleotides). The amount of guanine in the sample can be determined from the LC-MS/MS data and used for normalization.
-
Data Presentation
Table 1: Concentration-Dependent Formation of GSEG in HepG2 Cells
| 1,2-Dibromoethane Concentration (µM) | GSEG Level (adducts / 10⁷ guanine) | Cell Viability (%) |
| 0 (Vehicle Control) | Not Detected | 100 |
| 10 | 5.2 ± 0.8 | 95 ± 4 |
| 50 | 25.6 ± 3.1 | 88 ± 6 |
| 100 | 58.3 ± 6.5 | 75 ± 8 |
| 500 | 152.1 ± 15.9 | 45 ± 9 |
| 1000 | 289.4 ± 28.1 | 22 ± 5 |
Data are presented as mean ± standard deviation from three independent experiments. GSEG levels are hypothetical and for illustrative purposes.
Table 2: Time-Dependent Formation of GSEG in HepG2 Cells Treated with 100 µM 1,2-Dibromoethane
| Incubation Time (hours) | GSEG Level (adducts / 10⁷ guanine) |
| 0 | Not Detected |
| 6 | 15.4 ± 2.1 |
| 12 | 35.8 ± 4.3 |
| 24 | 58.3 ± 6.5 |
| 48 | 42.1 ± 5.0 |
Data are presented as mean ± standard deviation from three independent experiments. The decrease at 48 hours may suggest the activation of DNA repair mechanisms. GSEG levels are hypothetical and for illustrative purposes.
Visualizations
Bioactivation of 1,2-Dibromoethane and GSEG Formation
Experimental Workflow for GSEG Investigation
Generalized Signaling Pathway for Bulky DNA Adduct Repair
References
Application Notes and Protocols for the Isotope Dilution Method of S-[2-(N7-guanyl)ethyl]GSH Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA adduct S-[2-(N7-guanyl)ethyl]glutathione (Gua-SG) is a critical biomarker for assessing exposure to carcinogenic 1,2-dihaloethanes, such as 1,2-dibromoethane and 1,2-dichloroethane.[1][2] These compounds undergo bioactivation via conjugation with glutathione (GSH), leading to the formation of a reactive episulfonium ion that subsequently alkylates the N7 position of guanine in DNA.[2][3] The quantification of this adduct is crucial for toxicological studies, risk assessment, and in the development of therapeutic agents.
Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of Gua-SG.[1] This method utilizes a stable isotope-labeled internal standard, S-[2-(N7-guanyl)[2H4]-ethyl]glutathione, to correct for matrix effects and variations in sample processing, ensuring high precision and accuracy.[1] These application notes provide a detailed overview of the experimental protocols for the analysis of Gua-SG in biological samples.
Bioactivation Pathway of 1,2-Dihaloethanes and Formation of S-[2-(N7-guanyl)ethyl]GSH
The formation of the Gua-SG adduct is a multi-step process initiated by the enzymatic conjugation of a 1,2-dihaloethane with glutathione, catalyzed by glutathione S-transferases (GSTs). This is followed by the formation of a reactive episulfonium ion, which then alkylates the N7 position of guanine within the DNA strand.
Experimental Protocols
Protocol 1: Synthesis of Internal Standard (S-[2-(N7-guanyl)[2H4]-ethyl]glutathione)
Protocol 2: DNA Extraction from Biological Tissues
This protocol is a general guideline for the extraction of DNA from tissue samples and should be optimized based on the specific tissue type and laboratory equipment.
-
Homogenization: Weigh approximately 0.5-1 g of frozen tissue and homogenize in a suitable lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS).
-
Protein Digestion: Add Proteinase K to the homogenate to a final concentration of 100-200 µg/mL and incubate at 37-56°C overnight with gentle agitation.
-
RNA Removal: Add RNase A to the lysate and incubate for 1-2 hours at 37°C.
-
Purification:
-
Perform phenol:chloroform:isoamyl alcohol (25:24:1) extractions to remove proteins. Centrifuge to separate the phases and carefully collect the upper aqueous phase containing the DNA.
-
Alternatively, use a commercial DNA extraction kit (e.g., Qiagen) following the manufacturer's instructions for animal tissues.
-
-
Precipitation: Precipitate the DNA by adding isopropanol or ethanol. Spool the DNA onto a glass rod.
-
Washing: Wash the DNA pellet with 70% ethanol to remove salts.
-
Resuspension: Air-dry the DNA pellet and resuspend in nuclease-free water.
-
Quantification: Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. A 260/280 ratio of ~1.8 is indicative of pure DNA.
Protocol 3: Enzymatic Hydrolysis of DNA to Release Adducts
-
Sample Preparation: To a known amount of purified DNA (e.g., 100-500 µg), add the deuterated internal standard, S-[2-(N7-guanyl)[2H4]-ethyl]glutathione.
-
Initial Digestion: Add DNase I and incubate at 37°C overnight.
-
Secondary Digestion: Add phosphodiesterase I and alkaline phosphatase to the mixture and continue the incubation at 37°C for another 24 hours.
-
Enzyme Removal: Remove the enzymes by ultrafiltration using a membrane with a molecular weight cutoff of 10 kDa or less.
-
Sample Cleanup: The resulting hydrolysate can be further purified using solid-phase extraction (SPE) with a C18 cartridge to enrich for the adduct and remove salts and other polar impurities. Elute the adduct with methanol or acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 4: Isotope Dilution LC-MS/MS Analysis
The following are general parameters for the LC-MS/MS analysis. Specific conditions, particularly the MRM transitions and collision energies, must be optimized in the user's laboratory.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.2-0.4 mL/min
-
Gradient: A linear gradient from 0-5% B to 50-70% B over 15-20 minutes.
-
Injection Volume: 5-20 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both this compound and its deuterated internal standard need to be determined. The doubly charged molecular ion is often monitored.[1]
-
Collision Energy: Optimize for each transition to achieve maximum signal intensity.
Data Presentation
Quantitative data from isotope dilution LC-MS/MS analysis is typically presented as the amount of adduct per unit of DNA (e.g., pmol/mg DNA or adducts per 10^x nucleotides).
| Sample ID | Tissue Type | Treatment Group | Adduct Level (pmol/mg DNA) | Standard Deviation |
| 1 | Liver | Control | Not Detected | N/A |
| 2 | Liver | Low Dose | 5.2 | 0.8 |
| 3 | Liver | High Dose | 25.8 | 3.1 |
| 4 | Kidney | Control | Not Detected | N/A |
| 5 | Kidney | Low Dose | 1.5 | 0.3 |
| 6 | Kidney | High Dose | 8.9 | 1.2 |
Experimental Workflow
The overall workflow for the analysis of this compound is summarized in the following diagram.
Conclusion
The isotope dilution LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocols and workflows presented here serve as a comprehensive guide for researchers in toxicology, drug development, and environmental health sciences. Adherence to careful sample preparation and optimization of instrument parameters are critical for achieving accurate and reproducible results.
References
- 1. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-[2-(N7-guanyl)ethyl]glutathione, the major DNA adduct formed from 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Detection of S-[2-(N7-guanyl)ethyl]GSH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of the DNA adduct S-[2-(N7-guanyl)ethyl]GSH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
This compound is the major DNA adduct formed from the carcinogen 1,2-dibromoethane.[1][2] Its detection and quantification are crucial for toxicological studies, risk assessment, and in understanding the mechanisms of chemical carcinogenesis. Monitoring the levels of this adduct can serve as a biomarker of exposure and DNA damage.
Q2: What are the primary methods for detecting this compound?
The most common and sensitive methods for the detection and quantification of this compound are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS).[3] High-performance liquid chromatography with ultraviolet (HPLC-UV) or electrochemical detection (HPLC-EC) can also be utilized, though they may offer different levels of sensitivity and selectivity.
Q3: How is the this compound adduct typically released from DNA for analysis?
The this compound adduct can be released from the DNA backbone by neutral thermal hydrolysis.[2][4] This process selectively cleaves the N-glycosidic bond, releasing the adducted guanine base for subsequent analysis.
Q4: How stable is the this compound adduct?
The this compound adduct is chemically stable.[4] In vitro studies have shown its half-life in calf thymus DNA to be approximately 150 hours. In vivo, the half-life in rat liver, kidney, stomach, and lung has been reported to be between 70 and 100 hours. For storage of standards, refrigeration at 2-8°C is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, with a focus on LC-MS/MS-based methods.
Low or No Signal/Sensitivity
| Potential Cause | Troubleshooting Steps |
| Inefficient Adduct Release | - Ensure complete DNA hydrolysis. Optimize the temperature and duration of the neutral thermal hydrolysis. - Verify the pH of the hydrolysis buffer is neutral. |
| Sample Degradation | - Process samples promptly after collection. - Store DNA extracts and released adducts at -80°C for long-term storage. - Avoid repeated freeze-thaw cycles. |
| Poor Ionization in Mass Spectrometer | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Check for ion suppression effects from the sample matrix. Dilute the sample or improve the sample cleanup procedure. - Ensure the mobile phase composition is compatible with efficient ionization. The use of a small percentage of formic acid can aid in protonation in positive ion mode. |
| Suboptimal LC Separation | - Ensure the analytical column is not degraded or clogged. - Verify the mobile phase composition and gradient are correct. - Check for leaks in the HPLC system. |
| Incorrect MS/MS Transition | - Confirm the precursor and product ion m/z values for this compound and any internal standards. - Optimize collision energy for the specific instrument to ensure efficient fragmentation. |
High Background Noise or Interferences
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents. - Filter all mobile phases before use. |
| Matrix Effects | - Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. - Utilize a divert valve to direct the early-eluting, unretained components of the sample to waste instead of the mass spectrometer. |
| Carryover from Previous Injections | - Implement a robust needle and injection port washing protocol between samples. - Inject a blank solvent after a high-concentration sample to check for carryover. |
| Contaminated LC-MS System | - Clean the ion source, including the capillary and cone/skimmer. - Flush the LC system with a strong solvent to remove contaminants. |
Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | - Prepare fresh mobile phase daily. - Ensure accurate and consistent mixing of mobile phase components. |
| Fluctuations in Column Temperature | - Use a column oven to maintain a stable temperature. |
| Air Bubbles in the Pump | - Degas the mobile phases before use. - Purge the pumps to remove any trapped air bubbles. |
| Column Degradation | - Replace the analytical column if it has been used extensively or shows signs of performance loss. - Use a guard column to protect the analytical column from contaminants. |
Quantitative Data Summary
The following table summarizes the reported detection limits for various methods used in the analysis of DNA adducts, providing a reference for the expected sensitivity.
| Detection Method | Analyte | Detection Limit | Reference |
| LC/MS | This compound | 100 pg on-column | [3] |
| LC/MS/MS | This compound | 5 pg on-column | [3] |
| HPLC-UV (254 nm) | N(2)-hydroxymethyldeoxyguanosine | ~10-22 pmol | [5] |
| HPLC-Fluorescence | N(2)-hydroxymethyldeoxyguanosine | ~14-30 pmol | [5] |
| HPLC-EC | N(2)-hydroxymethyldeoxyguanosine | ~27 pmol | [5] |
Experimental Protocols
Protocol 1: LC-MS/MS Detection of this compound
This protocol is based on established methods for the sensitive detection of this compound.[3]
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from tissue or cell samples using a standard DNA isolation kit or phenol-chloroform extraction.
-
Quantify the isolated DNA using a spectrophotometer.
-
To release the adduct, subject the DNA sample (typically 50-100 µg) to neutral thermal hydrolysis by heating at 100°C for 30 minutes in a neutral buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
After hydrolysis, cool the sample on ice and centrifuge to pellet the depurinated DNA. The supernatant contains the released adducts.
2. Sample Cleanup (Optional but Recommended):
-
For complex biological matrices, use solid-phase extraction (SPE) to clean up the supernatant. A C18 SPE cartridge is suitable for retaining the adduct while allowing more polar contaminants to be washed away.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample supernatant.
-
Wash the cartridge with water or a low percentage of organic solvent.
-
Elute the adduct with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis:
-
HPLC System: A microbore or standard HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% B to 40% B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Parameters: Use selected reaction monitoring (SRM) to monitor the specific transition for this compound. The doubly charged molecular ion is often used as the precursor ion. Optimize the collision energy for the specific instrument.
Protocol 2: HPLC-UV Detection of this compound
This protocol is a general guideline and may require optimization for specific instrumentation and sample types.
1. DNA Isolation, Hydrolysis, and Sample Cleanup:
-
Follow the same procedures as described in Protocol 1. A thorough sample cleanup is critical for HPLC-UV to minimize interferences.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM ammonium formate, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 30% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
UV Detection: Monitor the absorbance at approximately 254 nm and 280 nm. Guanine and its adducts typically have a maximum absorbance around these wavelengths.
Protocol 3: HPLC-Electrochemical Detection (HPLC-EC) of this compound
This protocol is a general guideline and requires an HPLC system equipped with an electrochemical detector. Many guanine adducts are electrochemically active.[6]
1. DNA Isolation, Hydrolysis, and Sample Cleanup:
-
Follow the same procedures as described in Protocol 1. Ensure all buffers and solvents are of high purity and are filtered and degassed to prevent interference with the electrochemical detector.
2. HPLC-EC Analysis:
-
HPLC System: A standard HPLC system with an electrochemical detector (amperometric or coulometric).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A phosphate-based buffer (e.g., 50 mM sodium phosphate) with a small percentage of an organic modifier like methanol or acetonitrile. The pH of the mobile phase is critical and should be optimized (typically between 3 and 6).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector: A glassy carbon working electrode is commonly used. The applied potential needs to be optimized to achieve the best signal-to-noise ratio for the adduct. A starting potential of +0.8 to +1.0 V versus Ag/AgCl reference electrode can be tested.
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: Bioactivation pathway leading to the formation of the this compound adduct.
References
- 1. Evidence for formation of an S-[2-(N7-guanyl)ethyl]glutathione adduct in glutathione-mediated binding of the carcinogen 1,2-dibromoethane to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-[2-(N7-guanyl)ethyl]glutathione, the major DNA adduct formed from 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and chemical characterization of S-(2-(N/sup 7/-guanyl)-ethyl)glutathione, the major DNA adduct formed from 1,2-dibromoethane (Conference) | OSTI.GOV [osti.gov]
- 5. Comparison of UV, fluorescence, and electrochemical detectors for the analysis of formaldehyde-induced DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
"overcoming matrix effects in S-[2-(N7-guanyl)ethyl]GSH analysis"
Welcome to the technical support center for the analysis of S-[2-(N7-guanyl)ethyl]GSH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly matrix effects, encountered during the quantitative analysis of this DNA adduct.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix. In the analysis of this compound, components of the biological matrix (e.g., salts, phospholipids, proteins) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate and irreproducible quantification.[1]
Q2: What is the most effective general strategy to mitigate matrix effects?
A2: The most effective strategy is a combination of robust sample preparation to remove interfering matrix components and the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.[2] The SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction during data analysis.
Q3: Which sample preparation techniques are recommended for this compound analysis?
A3: Common and effective techniques include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[3] The choice of method depends on the sample matrix, required sensitivity, and available equipment. A comparison of these techniques is provided in the troubleshooting section.
Q4: How can I confirm that I am observing matrix effects?
A4: A post-column infusion experiment is a common method to qualitatively assess matrix effects.[4][5] This involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank, extracted sample matrix. Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Column Contamination | 1. Flush the column with a strong solvent.2. If the problem persists, replace the column. |
| Inappropriate Injection Solvent | 1. Ensure the injection solvent is weaker than the mobile phase to ensure proper focusing of the analyte on the column. |
| Column Overload | 1. Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column | 1. For polar analytes like this compound, consider using a column with different stationary phase chemistry.2. Adjust the mobile phase pH to alter the ionization state of the analyte. |
| Hardware Issues | 1. Check for dead volume in fittings and tubing.2. Ensure the column is properly connected. |
Issue 2: High Signal Suppression (Low Analyte Response)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | 1. Optimize the sample preparation method to better remove interfering matrix components, especially phospholipids.[2]2. Consider switching from protein precipitation to a more selective method like solid-phase extraction (SPE).[3] |
| Co-elution with Suppressing Agents | 1. Modify the chromatographic gradient to separate the analyte from the ion-suppressing region of the chromatogram.[4][5][6] |
| Suboptimal Ion Source Parameters | 1. Optimize ion source parameters (e.g., temperature, gas flows, voltage) for the specific analyte. |
| Analyte Interaction with Metal Components | 1. For analytes prone to chelating with metal ions, consider using a metal-free or PEEK-lined column and tubing to reduce analyte adsorption and ion suppression.[7] |
Data Presentation: Comparison of Sample Preparation Techniques
The following table provides an illustrative comparison of common sample preparation techniques for their effectiveness in reducing matrix effects and recovering the analyte. Actual values will vary depending on the specific matrix and experimental conditions.
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Throughput | Cost per Sample |
| Protein Precipitation (Acetonitrile) | 45 | 85 | High | Low |
| Liquid-Liquid Extraction | 30 | 70 | Medium | Medium |
| Solid-Phase Extraction (Mixed-Mode) | 15 | 90 | Medium | High |
| HybridSPE (Phospholipid Depletion) | 10 | 95 | High | High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid method for removing the bulk of proteins from a biological sample.
-
To 100 µL of the sample (e.g., plasma, tissue homogenate), add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup by utilizing a stationary phase to selectively retain the analyte while washing away interfering compounds.
-
Condition the SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of water through the mixed-mode cation exchange SPE cartridge.
-
Load the Sample: Dilute the sample (e.g., 100 µL of plasma) with 100 µL of 2% phosphoric acid and load it onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0) followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elute the Analyte: Elute the this compound adduct with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: A logical troubleshooting workflow for analytical issues.
References
- 1. zefsci.com [zefsci.com]
- 2. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. lctsbible.com [lctsbible.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
"troubleshooting S-[2-(N7-guanyl)ethyl]GSH adduct instability during extraction"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the S-[2-(N7-guanyl)ethyl]GSH (G-GSH) adduct. The inherent instability of this N7-guanine adduct presents unique challenges during extraction and analysis. This guide offers solutions to common problems to ensure accurate and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of the G-GSH adduct.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable G-GSH adduct | Adduct Instability and Degradation: The G-GSH adduct is chemically unstable and prone to depurination, especially at physiological or high pH and temperature.[1][2][3][4] | - Maintain samples at low temperatures (on ice or at 4°C) throughout the extraction process.- Work at a slightly acidic to neutral pH (around pH 6.5-7.0). For some N7-guanine adducts, optimal stability has been found at 16°C and pH 6.6.[5]- Process samples as quickly as possible to minimize the time for degradation. |
| Inefficient DNA Extraction: Poor lysis of cells or tissues can result in low DNA yield and, consequently, low adduct recovery. | - Ensure complete homogenization of tissues or lysis of cells. Consider using mechanical disruption (e.g., bead beating, sonication) for tough tissues.- Optimize the amount of starting material. Too much tissue can inhibit efficient lysis.[6] | |
| Inefficient Adduct Release: The method used to release the adduct from the DNA may not be optimal. | - Thermal hydrolysis at neutral pH is a common method to release N7-guanine adducts.[7] Ensure the temperature and incubation time are optimized for your specific sample type. A starting point could be 90-100°C for 20-30 minutes. | |
| High variability between replicate samples | Inconsistent Sample Handling: Minor variations in temperature, pH, or incubation times between samples can lead to different rates of adduct degradation. | - Standardize every step of the protocol. Use a heat block for consistent temperature control during thermal hydrolysis.- Prepare master mixes of buffers and reagents to ensure consistency across all samples. |
| Sample Heterogeneity: If working with tissue samples, the distribution of the adduct may not be uniform. | - Pool and homogenize larger tissue samples before taking aliquots for extraction. | |
| Presence of unexpected peaks in LC/MS analysis | Adduct Degradation Products: The primary degradation pathway for the G-GSH adduct is depurination, leading to the formation of an apurinic site and the free G-GSH adduct.[2][4] At higher pH, imidazole ring opening can occur, forming formamidopyrimidine (FAPy) derivatives.[2][3] | - Analyze for the expected mass of the depurinated G-GSH adduct.- If high pH conditions were used, consider the possibility of FAPy formation and look for its corresponding mass. |
| Contaminants from Sample Matrix: Biological samples are complex and can introduce many interfering compounds. | - Optimize the solid-phase extraction (SPE) or other sample cleanup steps to remove interfering substances.- Use an internal standard, such as an isotopically labeled G-GSH adduct, to aid in peak identification and quantification.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound adduct instability?
A1: The primary cause of instability is the chemical nature of the N7-guanine adduct itself. The addition of the S-[2-ethyl]GSH moiety to the N7 position of guanine creates a positive charge on the imidazole ring of the guanine base.[1][2] This positive charge weakens the N-glycosidic bond that connects the guanine base to the deoxyribose sugar in the DNA backbone, making the adduct highly susceptible to spontaneous cleavage in a process called depurination.[2][4]
Q2: What are the main degradation pathways for the G-GSH adduct?
A2: There are two main degradation pathways for N7-guanine adducts like G-GSH:
-
Depurination: This is the most common pathway, where the weakened N-glycosidic bond breaks, releasing the free this compound adduct and leaving behind an apurinic (AP) site in the DNA.[2][4] This process is accelerated by heat.
-
Imidazole Ring Opening: Under alkaline (high pH) conditions, the imidazole ring of the adducted guanine can be opened to form a more stable N-substituted formamidopyrimidine (FAPy) derivative.[2][3]
Q3: What is the half-life of the G-GSH adduct?
A3: The half-life of N7-guanine adducts can vary depending on the specific adduct and the conditions. For S-[2-(N7-guanyl)ethyl]glutathione, the half-life for depurination has been reported to be approximately 7.4 hours at 27°C.[9] In general, the half-lives of N7-guanine adducts in double-stranded DNA under physiological conditions (pH 7.4, 37°C) can range from a few hours to about 150 hours.[1]
Q4: How can I minimize adduct degradation during sample storage?
A4: To minimize degradation during storage, it is crucial to store samples at ultra-low temperatures. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles, as this can accelerate DNA degradation and adduct loss. It is best to aliquot samples into single-use volumes before freezing.
Q5: Is an internal standard necessary for accurate quantification?
A5: Yes, using a stable isotope-labeled internal standard, such as S-[2-(N7-guanyl)[2H4]-ethyl]glutathione, is highly recommended for accurate quantification.[8] An internal standard helps to correct for any loss of the adduct during sample preparation, extraction, and instrumental analysis, thereby improving the accuracy and precision of the measurement.[8][10]
Quantitative Data Summary
The stability of N7-guanine adducts is highly dependent on the specific adduct and the experimental conditions. The following table summarizes reported half-lives for various N7-guanine adducts to provide a comparative perspective.
| Adduct | Condition | Half-life |
| S-[2-(N7-guanyl)ethyl]glutathione | 27°C | ~7.4 hours[9] |
| N7-methyl-guanine | pH 7.4, 37°C (in dsDNA) | ~150 hours[1] |
| N7-(2-hydroxy-3-butene)-guanine | pH 7.4, 37°C (in dsDNA) | ~50 hours[1] |
| N7-(trihydroxy-benzo[a]pyreneyl) guanine | pH 7.4, 37°C (in dsDNA) | ~3 hours[1] |
Experimental Protocols
Protocol: Extraction of this compound Adduct from Biological Tissues
This protocol is designed to minimize the degradation of the G-GSH adduct during extraction from tissue samples.
Materials:
-
Tissue sample (flash-frozen in liquid nitrogen and stored at -80°C)
-
Lysis buffer (e.g., 10 mM Tris-HCl, 10 mM EDTA, 150 mM NaCl, 0.5% SDS, pH 7.0)
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
Stable isotope-labeled internal standard (e.g., S-[2-(N7-guanyl)[2H4]-ethyl]glutathione)
Procedure:
-
Sample Preparation (on ice):
-
Weigh the frozen tissue (e.g., 50-100 mg).
-
Homogenize the tissue in ice-cold lysis buffer using a mechanical homogenizer.
-
Add the internal standard to the homogenate.
-
-
DNA Isolation (maintain low temperature where possible):
-
Add Proteinase K to the lysate and incubate at 37°C for 2-4 hours or overnight at room temperature with gentle agitation.
-
Add RNase A and incubate at 37°C for 1 hour.
-
Perform phenol:chloroform extractions to remove proteins. Mix gently to avoid shearing the DNA. Centrifuge at 4°C to separate the phases. Repeat until the interface is clean.
-
Perform a final extraction with chloroform:isoamyl alcohol.
-
Precipitate the DNA by adding sodium acetate and ice-cold ethanol. Incubate at -20°C for at least 2 hours or overnight.
-
Pellet the DNA by centrifugation at 4°C at high speed.
-
Wash the DNA pellet with ice-cold 70% ethanol.
-
Air-dry the pellet briefly and resuspend in nuclease-free water.
-
-
Adduct Release:
-
Quantify the DNA (e.g., using a spectrophotometer).
-
Adjust the DNA concentration to a suitable level (e.g., 1 mg/mL).
-
Transfer the DNA solution to a screw-cap microcentrifuge tube.
-
Perform thermal hydrolysis by incubating the sample in a heat block at 95-100°C for 20-30 minutes at a neutral pH to release the G-GSH adduct.[7]
-
Immediately cool the sample on ice.
-
-
Sample Cleanup and Analysis:
-
Centrifuge the sample to pellet any precipitate.
-
The supernatant containing the released adduct can be further purified using solid-phase extraction (SPE) if necessary to remove salts and other interfering substances.
-
Analyze the purified sample by LC-MS/MS.[8]
-
Visualizations
Caption: Degradation pathway of the this compound adduct.
Caption: Recommended workflow for G-GSH adduct extraction.
References
- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The formation and biological significance of N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. neb.com [neb.com]
- 7. S-[2-(N7-guanyl)ethyl]glutathione, the major DNA adduct formed from 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of S-[2-(N7-guanyl)ethyl] adducts by the postulated S-(2-chloroethyl)cysteinyl and S-(2-chloroethyl)glutathionyl conjugates of 1,2-dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Gradient for S-[2-(N7-guanyl)ethyl]GSH Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) gradients for the separation of S-[2-(N7-guanyl)ethyl]glutathione (Gua-SG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic analysis of this specific DNA adduct.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of Gua-SG. The troubleshooting advice is presented in a question-and-answer format to directly tackle specific experimental challenges.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for S-[2-(N7-guanyl)ethyl]GSH is showing significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue when analyzing polar and ionizable compounds like Gua-SG. Several factors can contribute to this problem. Here’s a step-by-step troubleshooting guide:
-
Secondary Interactions with Stationary Phase: Unwanted interactions between the analyte and the stationary phase, especially with residual silanol groups on silica-based columns, can cause peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. For Gua-SG, which has multiple ionizable groups, a pH below the pKa of the guanine moiety (around 3) or above the pKa of the glutathione portion can sometimes help.
-
Use a Different Column: Consider using an end-capped column to minimize silanol interactions. Alternatively, a column with a different stationary phase chemistry, such as one with a polar-embedded group or a polymeric backbone, may be beneficial.
-
Add an Ion-Pairing Reagent: For reversed-phase separations, adding a small amount of an ion-pairing reagent like triethylamine (TEA) can mask the active sites on the stationary phase and improve peak shape.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Contamination: A contaminated guard column or analytical column can lead to poor peak shapes.
-
Solution: First, try flushing the column with a strong solvent. If this does not resolve the issue, replace the guard column. If the problem persists, the analytical column may need to be replaced.
-
Q: I am observing peak fronting for my Gua-SG analyte. What could be the cause?
A: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation, leading to a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the initial mobile phase.
-
-
Column Collapse: Operating a silica-based column at a high pH (typically > 8) can cause the silica to dissolve, leading to a void at the column inlet and resulting in peak fronting.
-
Solution: Ensure the mobile phase pH is within the recommended range for your column. If a high pH is necessary, use a pH-stable column, such as a hybrid or polymer-based column.
-
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What should I check?
A: Retention time variability can compromise the reliability of your analytical method. Here are the common culprits and their solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions and, therefore, shifting retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient volume (typically 10-20 column volumes) before each injection.
-
-
Mobile Phase Instability: Changes in the mobile phase composition over time can affect retention.
-
Solution: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable. For gradient elution, ensure the online degassing and mixing functions of your HPLC system are working correctly.
-
-
Pump Performance: Fluctuations in the pump flow rate or composition delivery can cause retention time shifts.
-
Solution: Check for leaks in the pump and fittings. Perform a pump performance qualification test to ensure accurate and precise flow rate and gradient delivery.
-
-
Column Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
Frequently Asked Questions (FAQs)
Q1: Which HPLC mode is best for separating this compound?
A1: Due to the polar and ionic nature of Gua-SG, two primary HPLC modes are recommended:
-
Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is advantageous for subsequent mass spectrometry detection due to efficient desolvation.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a powerful technique for separating ionic compounds on a non-polar stationary phase (like C18). An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, allowing for its retention and separation.
The choice between HILIC and IP-RP-HPLC will depend on the specific requirements of your assay, such as the desired selectivity, compatibility with the detection method (e.g., MS), and the complexity of the sample matrix.
Q2: What are typical starting conditions for developing an HPLC gradient for Gua-SG?
A2: Here are some recommended starting points for method development:
| Parameter | Hydrophilic Interaction Chromatography (HILIC) | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) |
| Column | Silica, Amide, or Zwitterionic phase (e.g., 100 x 2.1 mm, 2.7 µm) | C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate or Acetate in 95:5 Acetonitrile:Water, pH 3.0-6.0 | 0.1% Formic Acid or 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Formate or Acetate in 50:50 Acetonitrile:Water | Acetonitrile |
| Initial Gradient | 0-5% B | 0-5% B |
| Gradient Slope | 0-50% B over 15-20 minutes | 0-40% B over 20-30 minutes |
| Flow Rate | 0.2-0.5 mL/min | 0.8-1.2 mL/min |
| Column Temp. | 30-40 °C | 30-40 °C |
| Detection | UV (254 nm or 280 nm) or Mass Spectrometry | UV (254 nm or 280 nm) or Mass Spectrometry |
Q3: How can I improve the resolution between this compound and other components in my sample?
A3: Improving resolution can be achieved by manipulating several chromatographic parameters:
-
Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of the strong solvent) will increase the run time but often significantly improves the resolution between closely eluting peaks.
-
Mobile Phase Composition:
-
pH: Small adjustments to the mobile phase pH can alter the ionization state of Gua-SG and other ionizable components, thereby changing their retention and improving selectivity.
-
Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Ion-Pairing Reagent (for IP-RP-HPLC): Changing the type or concentration of the ion-pairing reagent can have a dramatic effect on selectivity.
-
-
Column Chemistry: Trying a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18 for reversed-phase, or an amide column instead of a bare silica column for HILIC) can provide different selectivity.
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, sometimes leading to improved resolution.
Experimental Protocols
Protocol 1: General Method Development Strategy for HPLC Gradient Optimization
This protocol outlines a systematic approach to developing a robust HPLC gradient for the separation of Gua-SG.
-
Analyte and System Characterization:
-
Understand the physicochemical properties of Gua-SG (pKa, solubility).
-
Ensure the HPLC system is properly maintained and calibrated.
-
-
Initial Scouting Gradient:
-
Choose an appropriate column and mobile phase system (HILIC or IP-RP-HPLC) based on the information in the FAQ section.
-
Run a broad "scouting" gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate elution time of Gua-SG.
-
-
Gradient Optimization:
-
Step 1: Adjust Gradient Range: Narrow the gradient range to focus on the region where Gua-SG elutes. For example, if the adduct elutes at 40% B in the scouting run, a new gradient of 20% to 60% B might be appropriate.
-
Step 2: Optimize Gradient Time (Slope): Adjust the duration of the gradient. A longer gradient time (shallower slope) will generally improve resolution.
-
Step 3: Introduce Isocratic Holds: If necessary, add short isocratic holds at the beginning of the gradient or within the gradient to improve the separation of early eluting peaks or closely related impurities.
-
-
Method Fine-Tuning:
-
Mobile Phase pH: Systematically vary the pH of the aqueous mobile phase (in small increments, e.g., 0.2 pH units) to assess the impact on retention and selectivity.
-
Temperature: Evaluate the effect of column temperature on the separation (e.g., at 30°C, 40°C, and 50°C).
-
-
Method Validation: Once an optimized method is developed, perform validation experiments to assess its robustness, reproducibility, linearity, accuracy, and precision.
Visualizations
Caption: A typical experimental workflow for HPLC method development and optimization.
Caption: A logical workflow for troubleshooting common HPLC issues.
Technical Support Center: S-[2-(N7-guanyl)ethyl]GSH Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of S-[2-(N7-guanyl)ethyl]GSH. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation, with a focus on reducing background noise.
Troubleshooting Guides
High background noise can significantly impact the sensitivity and accuracy of this compound detection. This guide provides a systematic approach to identifying and mitigating common sources of noise in your LC-MS/MS workflow.
Issue: High Background Noise Across the Entire Chromatogram
High background noise that is consistent throughout the analysis is often indicative of a systemic issue with the mobile phase, the instrument, or ambient contamination.
| Potential Cause | Recommended Action |
| Contaminated Solvents or Additives | Use only LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate). Prepare fresh mobile phases daily. Filter mobile phases, especially if they contain salts.[1] |
| Dirty Ion Source | A contaminated ion source, including the cone, needle, and transfer tube, can be a significant source of background noise.[2] Regularly clean these components according to the manufacturer's protocol. Sonication in a sequence of water, methanol, and then a weak acid solution can be effective.[2] |
| Contaminated LC System | Flush the entire LC system, including pumps and tubing, with a strong solvent mixture like isopropanol:acetonitrile:water:methanol.[3] Consider flushing with and without the column in line to isolate the source of contamination. Running a blank injection after flushing can help confirm cleanliness.[3] |
| Ambient Air Contamination | Certain laboratory environments can introduce contaminants into the mass spectrometer. Ensure proper ventilation and consider using an activated charcoal filter on the instrument's nitrogen gas supply. |
| Leaks in the LC System | Check all fittings and connections for leaks, as this can introduce air and other contaminants, leading to an unstable spray and increased noise. |
Issue: Sporadic or Unstable Background Noise
Inconsistent noise can be more challenging to diagnose and may point to issues with the pump, detector, or electrospray stability.
| Potential Cause | Recommended Action |
| Pump Malfunction | An unstable pump flow can generate significant MS noise.[2] Monitor the pump pressure for fluctuations. If irregularities are observed, prime the pumps and ensure proper solvent degassing. |
| Inconsistent Electrospray | Visually inspect the electrospray plume if possible. An unstable or sputtering spray can lead to a noisy baseline. Optimize the ESI probe position and ensure the nebulizer gas flow is appropriate for the solvent flow rate. |
| Detector Issues | If other sources of noise have been ruled out, the issue may lie with the detector. Contact your instrument manufacturer for diagnostic procedures. |
Issue: High Background Noise in Sample Injections Only
If high background is only observed when a sample is injected, the source is likely the sample itself or the sample preparation process.
| Potential Cause | Recommended Action |
| Matrix Effects | Biological samples contain numerous endogenous compounds that can co-elute with the analyte and cause ion suppression or enhancement, contributing to background noise. Implement a robust sample preparation protocol, such as solid-phase extraction (SPE), to remove interfering matrix components.[4][5] |
| Sample Contamination | Ensure all tubes, vials, and pipette tips used during sample preparation are clean and free of contaminants. Use high-purity reagents for all sample preparation steps. |
| Carryover | If a high-concentration sample was previously run, carryover can occur in subsequent injections. Inject several blank samples after a high-concentration sample to wash the system. Optimize the autosampler wash procedure.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the LC-MS analysis of this compound?
A1: The most common sources of background noise include contaminated mobile phases (solvents and additives), a dirty ion source, carryover from previous samples, and matrix effects from complex biological samples.[1][6] Contaminants can be introduced at any stage, from sample preparation to analysis.
Q2: How can I improve the signal-to-noise ratio for my this compound measurement?
A2: To improve the signal-to-noise ratio, you should focus on both increasing the signal of your analyte and decreasing the background noise. For signal enhancement, optimize the ESI source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and temperatures to ensure efficient ionization of this compound. For noise reduction, follow the troubleshooting steps outlined above, including using high-purity solvents, maintaining a clean instrument, and employing effective sample preparation techniques.[3] Utilizing tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) can significantly improve specificity and reduce background noise.[7]
Q3: What role does sample preparation play in reducing background noise?
A3: Sample preparation is critical for reducing background noise, especially when analyzing this compound from biological matrices like tissue or cell lysates.[4] Techniques such as solid-phase extraction (SPE) are highly effective at removing interfering substances like salts, lipids, and proteins that can cause matrix effects and contribute to a high background.[4][5] A thorough sample cleanup will result in a cleaner baseline and improved sensitivity.
Q4: Which ionization mode and MS/MS transitions are recommended for this compound?
A4: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of this compound. For tandem mass spectrometry (MS/MS), monitoring the transition of the precursor ion (the protonated molecule) to a specific product ion is recommended. For glutathione adducts, a common fragmentation pathway involves the neutral loss of the pyroglutamic acid residue (129 Da). Therefore, a constant neutral loss scan for 129 Da can be a useful tool for screening for GSH adducts.[8] For quantitative analysis, specific precursor-product ion transitions for this compound should be optimized.
Q5: How often should I clean the ion source of my mass spectrometer?
A5: The frequency of ion source cleaning depends on the sample throughput and the cleanliness of the samples being analyzed. For laboratories analyzing a high volume of complex biological samples, cleaning may be required on a weekly or bi-weekly basis.[3] A noticeable increase in background noise or a decrease in sensitivity are indicators that the ion source needs cleaning.[2]
Data Presentation
Quantitative Data on Detection Limits
The choice of mass spectrometry technique can significantly impact the limit of detection (LOD) for this compound. Tandem mass spectrometry (MS/MS) offers a substantial improvement in sensitivity over single quadrupole mass spectrometry (MS).
| Mass Spectrometry Method | On-Column Detection Limit |
| Liquid Chromatography/Mass Spectrometry (LC/MS) | 100 pg |
| Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | 5 pg[7] |
Expected Impact of Parameter Optimization on Signal and Noise
The following table summarizes the general effects of optimizing various LC-MS parameters on the signal of this compound and the background noise.
| Parameter | Effect on Signal | Effect on Noise |
| Use of High-Purity Solvents/Additives | Minimal direct impact on signal intensity | Significant reduction in chemical noise |
| Thorough Sample Preparation (e.g., SPE) | Can improve signal by reducing ion suppression | Drastic reduction in matrix-related noise |
| Ion Source Cleaning | Can restore and enhance signal intensity | Significant reduction in background ions |
| Optimization of ESI Source Parameters | Can significantly increase signal intensity | Can reduce in-source fragmentation and noise |
| Use of Tandem MS (MS/MS) | Isolates the signal of interest | Dramatically reduces chemical and matrix noise |
Experimental Protocols
Detailed Methodology for Sample Preparation and LC-MS/MS Analysis of this compound from Tissue Samples
This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample type.
1. DNA Extraction from Tissue
-
Homogenize approximately 1 gram of tissue in a suitable buffer.
-
Perform DNA extraction using a commercial kit or a standard phenol-chloroform extraction method.[9]
-
Quantify the extracted DNA using UV spectrophotometry.
2. Enzymatic Hydrolysis of DNA
-
To the extracted DNA, add a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase to digest the DNA into individual nucleosides.
-
Incubate the mixture at 37°C for a sufficient time to ensure complete digestion.
3. Solid-Phase Extraction (SPE) for Adduct Enrichment
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed DNA sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences like salts.
-
Elute the this compound adduct with a higher percentage of organic solvent (e.g., 80% methanol in water).
-
Dry the eluted sample under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Selected Reaction Monitoring (SRM).
-
Precursor Ion (Q1): m/z of protonated this compound.
-
Product Ion (Q3): A specific fragment ion of this compound (to be determined by infusion and optimization).
-
Source Parameters: Optimize capillary voltage, nebulizer gas flow, drying gas flow, and temperature for maximum signal intensity.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 4. hjbc.hacettepe.edu.tr [hjbc.hacettepe.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. DNA Extraction: Organic and Solid-Phase | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: S-[2-(N7-guanyl)ethyl]GSH Quantification
Welcome to the technical support center for the quantification of S-[2-(N7-guanyl)ethyl]GSH (G-GSH). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this critical DNA adduct.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your G-GSH quantification experiments.
Question: Why am I seeing low or no G-GSH adduct signal in my LC-MS/MS analysis?
Answer: Low or no signal for the G-GSH adduct can stem from several issues throughout the experimental workflow. Here’s a step-by-step troubleshooting guide:
-
Sample Preparation and Storage:
-
Problem: Degradation of the G-GSH adduct due to improper storage. N7-guanine adducts are known to be chemically unstable.[1][2]
-
Solution: Samples should be processed as quickly as possible. If storage is necessary, flash-freeze tissue or cell pellets in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
-
DNA Extraction:
-
Problem: Inefficient DNA isolation leading to low recovery of adducted DNA.
-
Solution: Ensure your DNA extraction method is robust and validated for your sample type. Phenol-chloroform extraction followed by ethanol precipitation is a standard method. Ensure complete removal of cellular proteins that could interfere with the analysis.
-
-
Adduct Release from DNA:
-
Problem: Incomplete hydrolysis of the N-glycosidic bond between the guanine adduct and the deoxyribose backbone.
-
Solution: Neutral thermal hydrolysis is a common method to release N7-guanine adducts.[3] Optimize the temperature and incubation time for your specific experimental conditions. A typical starting point is heating the DNA sample at 100°C for 30-60 minutes. However, prolonged heating can lead to degradation of the released adduct.
-
-
LC-MS/MS Analysis:
-
Problem: Poor chromatographic resolution or ion suppression in the mass spectrometer.
-
Solution:
-
Chromatography: Use a column and mobile phase optimized for polar, charged analytes. A C18 column with a gradient elution using a mobile phase containing a small amount of formic acid (e.g., 0.1%) is a good starting point.
-
Mass Spectrometry: Ensure the mass spectrometer is properly calibrated and tuned. Develop a sensitive and specific Multiple Reaction Monitoring (MRM) method using known transitions for G-GSH. The use of a stable isotope-labeled internal standard is crucial for accurate quantification and to correct for matrix effects.[4]
-
-
Question: My results for G-GSH levels are highly variable between replicates. What could be the cause?
Answer: High variability is a common issue and often points to inconsistencies in the sample preparation and handling.
-
Inconsistent Sample Homogenization:
-
Problem: Non-uniform distribution of the adduct in the tissue or cell sample.
-
Solution: Ensure thorough homogenization of the sample before taking aliquots for DNA extraction.
-
-
Pipetting Errors:
-
Problem: Inaccurate pipetting of small volumes of reagents or samples.
-
Solution: Calibrate your pipettes regularly. Use low-retention pipette tips.
-
-
Variable Hydrolysis Conditions:
-
Problem: Inconsistent heating during the neutral thermal hydrolysis step.
-
Solution: Use a calibrated heat block or water bath. Ensure all samples are heated for the exact same duration and at the same temperature.
-
-
Matrix Effects in LC-MS/MS:
-
Problem: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the G-GSH adduct, leading to variability.[5]
-
Solution: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., S-[2-(N7-guanyl)[2H4]-ethyl]glutathione) that co-elutes with the analyte.[4] Additionally, sample cleanup using solid-phase extraction (SPE) can help remove interfering substances.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the G-GSH quantification workflow?
A1: While every step is important, the release of the adduct from the DNA backbone is particularly critical. Incomplete or harsh hydrolysis can lead to underestimation or degradation of the G-GSH adduct. Neutral thermal hydrolysis is a widely used method, but its conditions (temperature and time) must be carefully optimized.[3]
Q2: Why is a stable isotope-labeled internal standard so important for G-GSH quantification?
A2: A stable isotope-labeled internal standard (SIL-IS), such as S-[2-(N7-guanyl)[2H4]-ethyl]glutathione, is crucial for several reasons:[4]
-
Correction for Sample Loss: It accounts for any loss of the analyte during sample preparation, from DNA extraction to the final analysis.
-
Correction for Matrix Effects: It experiences the same ion suppression or enhancement as the native analyte in the mass spectrometer, allowing for accurate correction of these effects.[5]
-
Improved Precision and Accuracy: By normalizing the signal of the analyte to the signal of the SIL-IS, the precision and accuracy of the quantification are significantly improved.
Q3: What are the expected detection limits for G-GSH using LC-MS/MS?
A3: The detection limits for G-GSH are highly dependent on the sensitivity of the mass spectrometer and the cleanliness of the sample. However, with modern triple quadrupole mass spectrometers, detection limits in the low picogram (pg) to femtogram (fg) range on-column can be achieved.
Quantitative Data Summary
The following table summarizes typical detection limits reported for G-GSH and related compounds using LC-MS/MS, highlighting the sensitivity of the technique.
| Analyte | Method | Sample Detection Limit (on-column) | Reference |
| S-[2-(N7-guanyl)ethyl]glutathione | LC/MS | 100 pg | [4] |
| S-[2-(N7-guanyl)ethyl]glutathione | LC/MS/MS | 5 pg | [4] |
Experimental Protocols
Detailed Methodology for G-GSH Quantification
This protocol outlines the key steps for the quantification of G-GSH from biological samples.
1. DNA Extraction:
-
Homogenize tissue or cell samples in a suitable lysis buffer.
-
Perform sequential extractions with phenol, phenol:chloroform:isoamyl alcohol (25:24:1), and chloroform:isoamyl alcohol (24:1) to remove proteins.
-
Precipitate DNA with ice-cold ethanol and wash the pellet with 70% ethanol.
-
Resuspend the purified DNA in nuclease-free water.
-
Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).
2. Neutral Thermal Hydrolysis:
-
To an aliquot of the DNA sample, add a known amount of the stable isotope-labeled internal standard (S-[2-(N7-guanyl)[2H4]-ethyl]glutathione).
-
Heat the sample at 100°C for 30-60 minutes in a sealed vial to release the N7-guanine adducts.
-
Immediately cool the sample on ice.
-
Centrifuge the sample to pellet any precipitate.
3. Sample Cleanup (Optional but Recommended):
-
Use a solid-phase extraction (SPE) cartridge (e.g., C18) to remove salts and other interfering substances from the hydrolysate.
-
Elute the adducts with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to ensure good separation of the analyte from other matrix components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native G-GSH and the stable isotope-labeled internal standard. These transitions should be optimized by direct infusion of the analytical standards.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Formation pathway of the this compound DNA adduct.
References
- 1. The formation and biological significance of N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
"validation of analytical methods for S-[2-(N7-guanyl)ethyl]GSH"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for S-[2-(N7-guanyl)ethyl]GSH.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Analyte Signal | Analyte Instability: this compound is an N7-guanine adduct, which can be chemically unstable and prone to spontaneous depurination[1][2]. The in vitro half-life in calf thymus DNA has been reported to be 150 hours[3]. | - Minimize sample processing time and keep samples on ice or at reduced temperatures. - Evaluate the pH of your extraction buffer, as pH can influence stability. - For long-term storage, keep samples in a freezer and perform freeze-thaw stability tests[4]. |
| Inefficient Extraction: The analyte may not be efficiently released from the DNA matrix or extracted from the biological sample. | - Optimize the enzymatic or thermal hydrolysis step to release the adduct from DNA[5][6]. - Ensure the extraction solvent is appropriate for the polarity of this compound. - Use a validated internal standard, such as S-[2-(N7-guanyl)[2H4]-ethyl] glutathione, to monitor extraction efficiency[7]. | |
| Suboptimal LC-MS/MS Conditions: Ionization efficiency, fragmentation, and chromatographic separation may not be optimal. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). The doubly charged molecular ion is often monitored[7]. - Perform a product ion scan to confirm the fragmentation of the parent ion and select the most intense and specific transitions for selected-ion monitoring[7]. - Use a microbore HPLC for better sensitivity[7]. | |
| High Background or Matrix Effects | Interferences from Biological Matrix: Co-eluting endogenous components can suppress or enhance the analyte signal. | - Improve chromatographic separation to resolve the analyte from interfering compounds. - Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). - Assess matrix effects by comparing the analyte response in neat solution versus post-extraction spiked matrix samples. |
| Contamination: Contamination from glassware, solvents, or reagents can introduce interfering signals. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and sample preparation materials. - Analyze blank samples to identify sources of contamination. | |
| Poor Reproducibility (High %CV) | Inconsistent Sample Preparation: Variability in sample handling, extraction, and derivatization (if applicable) can lead to inconsistent results. | - Standardize the entire sample preparation workflow. - Ensure accurate and consistent pipetting, especially for the internal standard. - Automate sample preparation steps where possible. |
| Instrument Variability: Fluctuations in LC-MS/MS performance can affect reproducibility. | - Regularly perform system suitability tests to ensure the instrument is performing within specifications. - Monitor retention time, peak area, and peak shape of the internal standard across the analytical run. | |
| Analyte Degradation During Autosampler Storage | Instability in Processed Sample: The analyte may degrade in the autosampler vial while awaiting injection. | - Evaluate the on-instrument/autosampler stability of the processed sample at the temperature of the autosampler[4]. - If instability is observed, reduce the time between sample processing and injection or cool the autosampler. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound?
A1: The most common and sensitive methods for the detection and quantification of this compound are isotope dilution liquid chromatography/mass spectrometry (LC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS)[7]. These methods provide both structural confirmation and the necessary accuracy and precision for measuring biologically relevant levels[7].
Q2: What is a suitable internal standard for the analysis of this compound?
A2: A stable isotope-labeled version of the analyte, S-[2-(N7-guanyl)[2H4]-ethyl] glutathione, has been successfully synthesized and used as an internal standard[7]. This is the preferred choice as it closely mimics the chromatographic behavior and ionization efficiency of the analyte.
Q3: What are the expected detection limits for this analyte?
A3: With LC-MS/MS, sample detection limits as low as 5 pg on-column in in vivo tissue extracts have been reported. For LC/MS, the detection limit is around 100 pg on-column[7].
Q4: How is this compound formed in biological systems?
A4: this compound is a DNA adduct formed from the bioactivation of 1,2-dihaloethanes, such as 1,2-dibromoethane and 1,2-dichloroethane[6][7][8]. This process involves the enzymatic conjugation of the 1,2-dihaloethane with glutathione (GSH), catalyzed by glutathione S-transferase. The resulting intermediate, an episulfonium ion, is a reactive electrophile that can attack the N7 position of guanine residues in DNA[5][6].
Q5: What are the key parameters to consider for bioanalytical method validation according to regulatory guidelines?
A5: According to guidelines from bodies like the European Medicines Agency (EMA), key validation parameters include accuracy, precision (repeatability and intermediate precision), selectivity, sensitivity (LLOQ), linearity, range, and stability (freeze-thaw, short-term, long-term, and on-instrument)[4].
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound.
Table 1: Reported Method Detection Limits
| Analytical Method | Matrix | Detection Limit (on-column) |
| LC/MS | In vivo tissue extracts | 100 pg[7] |
| LC/MS/MS | In vivo tissue extracts | 5 pg[7] |
Table 2: General Bioanalytical Method Validation Acceptance Criteria (based on EMA Guideline)
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean concentration should be within ±15% of the nominal value (±20% for LLOQ)[4]. |
| Precision | The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ)[4]. |
| Linearity | A regression model is used, and the correlation coefficient should be appropriate for the model. |
| Lower Limit of Quantification (LLOQ) | The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within ±20%[4]. |
Experimental Protocols
Protocol: Quantification of this compound in Tissue Samples by LC-MS/MS
This protocol is a generalized procedure based on methodologies described in the literature[5][6][7].
-
Sample Homogenization:
-
Weigh a small tissue sample (e.g., < 1 g).
-
Homogenize the tissue in a suitable buffer on ice.
-
-
DNA Extraction:
-
Perform DNA extraction from the tissue homogenate using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
-
Adduct Release (Hydrolysis):
-
Perform thermal hydrolysis of the purified DNA at neutral pH to release the this compound adduct[6].
-
-
Internal Standard Spiking:
-
Add a known amount of the internal standard (S-[2-(N7-guanyl)[2H4]-ethyl] glutathione) to the sample[7].
-
-
Sample Clean-up (Optional but Recommended):
-
Perform solid-phase extraction (SPE) to remove interfering matrix components.
-
-
LC-MS/MS Analysis:
-
LC System: Microbore HPLC[7].
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7].
-
Ionization Mode: Positive ion mode.
-
Monitoring Mode: Selected-ion monitoring (or multiple reaction monitoring, MRM) of the product ions from the doubly charged molecular ion[7].
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Caption: Bioactivation of 1,2-dihaloethanes to form the this compound DNA adduct.
Caption: General workflow for the validation of an analytical method.
References
- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Evidence for formation of an S-[2-(N7-guanyl)ethyl]glutathione adduct in glutathione-mediated binding of the carcinogen 1,2-dibromoethane to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and chemical characterization of S-(2-(N/sup 7/-guanyl)-ethyl)glutathione, the major DNA adduct formed from 1,2-dibromoethane (Conference) | OSTI.GOV [osti.gov]
- 7. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Technical Support Center: Analysis of S-[2-(N7-guanyl)ethyl]GSH
Welcome to the technical support center for the analysis of S-[2-(N7-guanyl)ethyl]GSH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of this critical DNA adduct.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
S-[2-(N7-guanyl)ethyl]glutathione (GSEG) is a DNA adduct formed from the exposure of DNA to certain carcinogenic compounds, such as 1,2-dihaloethanes.[1][2] It is considered a biomarker of exposure to these carcinogens.[1] Accurate quantification of GSEG is crucial for toxicological studies, risk assessment, and in the development of safer pharmaceuticals.
Q2: What is the recommended analytical method for the quantification of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.[1] This technique offers high selectivity and sensitivity, which is necessary for detecting the low levels of this adduct often found in biological samples.[1]
Q3: What is the most appropriate internal standard for this compound analysis?
The recommended internal standard is an isotopically labeled version of the analyte, specifically S-[2-(N7-guanyl)[2H4]-ethyl]glutathione .[1] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring accurate and precise quantification.
Q4: Where can I obtain the S-[2-(N7-guanyl)[2H4]-ethyl]glutathione internal standard?
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Optimize the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a guard column. - Dilute the sample. |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression due to matrix effects. - Suboptimal MS/MS parameters. - Inefficient sample extraction and cleanup. - Analyte degradation. | - Improve sample cleanup using solid-phase extraction (SPE). - Optimize MS/MS parameters (e.g., collision energy, cone voltage) using a pure standard. - Ensure the sample is processed and stored under conditions that prevent degradation (e.g., low temperature, protection from light). |
| High Background Noise | - Contaminated mobile phase or LC system. - Matrix interferences. | - Use high-purity solvents and flush the LC system thoroughly. - Enhance sample cleanup procedures to remove interfering compounds. |
| Inconsistent Results / Poor Reproducibility | - Inconsistent sample preparation. - Variability in internal standard addition. - Unstable LC-MS/MS system performance. | - Standardize the sample preparation protocol and ensure consistent execution. - Add the internal standard at the earliest possible stage of sample preparation. - Perform system suitability tests before each analytical run to ensure the instrument is performing optimally. |
| Internal Standard Signal Varies Significantly Between Samples | - Matrix effects affecting the internal standard differently than the analyte. - Degradation of the internal standard. | - Evaluate and optimize the sample cleanup to minimize matrix effects. - Ensure the stability of the internal standard under the sample storage and processing conditions. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol is a synthesized methodology based on best practices for DNA adduct and glutathione analysis.
1. Sample Preparation (from Tissue)
-
Homogenization: Homogenize tissue samples (e.g., liver) in a suitable buffer (e.g., phosphate buffer).
-
DNA Extraction: Extract DNA from the tissue homogenate using standard protocols (e.g., phenol-chloroform extraction or commercial DNA extraction kits).
-
DNA Hydrolysis:
-
Resuspend the extracted DNA in a buffer (e.g., sodium acetate, pH 5.0).
-
Add a mixture of DNase II, phosphodiesterase II, and acid phosphatase.
-
Incubate to enzymatically digest the DNA and release the this compound adduct.
-
-
Protein Precipitation: Precipitate proteins by adding a cold solvent like acetonitrile or 5% metaphosphoric acid. Centrifuge to pellet the protein and collect the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with an additive like 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is used to separate the analyte from other components.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its deuterated internal standard (S-[2-(N7-guanyl)[2H4]-ethyl]glutathione) need to be determined and optimized.
-
Quantitative Data Summary
| Parameter | This compound | S-[2-(N7-guanyl)[2H4]-ethyl]GSH (IS) |
| Precursor Ion (m/z) | To be determined empirically | To be determined empirically |
| Product Ion 1 (m/z) | To be determined empirically | To be determined empirically |
| Product Ion 2 (m/z) | To be determined empirically | To be determined empirically |
| Collision Energy (eV) | To be optimized | To be optimized |
| Retention Time (min) | To be determined | To be determined |
Note: The specific m/z values and collision energies need to be optimized on the specific mass spectrometer being used.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for common analytical issues.
References
- 1. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for formation of an S-[2-(N7-guanyl)ethyl]glutathione adduct in glutathione-mediated binding of the carcinogen 1,2-dibromoethane to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
"calibration curve issues in S-[2-(N7-guanyl)ethyl]GSH quantification"
Welcome to the technical support center for the quantification of S-[2-(N7-guanyl)ethyl]GSH (G-GSH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of this DNA adduct, with a particular focus on calibration curve problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: S-[2-(N7-guanyl)ethyl]glutathione (G-GSH) is a DNA adduct formed from the reaction of 1,2-dihaloethanes (like 1,2-dibromoethane) with glutathione (GSH), which then alkylates the N7 position of guanine in DNA.[1][2][3] Its quantification is crucial as it serves as a biomarker for exposure to these carcinogenic compounds and helps in understanding their mechanisms of genotoxicity.[4]
Q2: What is the most common analytical method for G-GSH quantification?
A2: The most common and highly sensitive method for G-GSH quantification is isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This technique offers high specificity and accuracy, especially when using a stable isotope-labeled internal standard.[4]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for G-GSH analysis?
A3: A SIL-IS, such as S-[2-(N7-guanyl)[2H4]-ethyl]glutathione, is highly recommended because it co-elutes with the analyte and has nearly identical chemical and physical properties.[4] This allows it to compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby correcting for matrix effects and improving the accuracy and precision of quantification.[5]
Q4: What are "matrix effects" and how do they affect G-GSH quantification?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix (e.g., salts, lipids, or other cellular components).[5][6] In DNA adduct analysis, components from the DNA digestion, such as enzymes and unmodified nucleosides, can contribute to matrix effects, leading to inaccurate and imprecise quantification.[7][8][9]
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems encountered when generating a calibration curve for G-GSH quantification using LC-MS/MS.
Problem 1: Poor Linearity (Low R-squared Value)
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | - Prepare fresh standard solutions from a reliable stock. Verify the concentration of the stock solution. - Ensure serial dilutions are performed accurately using calibrated pipettes. |
| Analyte Instability | - G-GSH adducts can be unstable. Prepare standards fresh and keep them at low temperatures (e.g., 4°C in the autosampler). - Investigate the stability of the analyte in the chosen solvent and matrix over the analysis time.[10] |
| Inappropriate Calibration Range | - Ensure the calibration range encompasses the expected concentrations in your samples. - If concentrations are very low, you may need a narrower, more sensitive range. If concentrations are high, you may be experiencing detector saturation at the upper end. |
| Matrix Effects | - If using standards in a neat solvent, matrix effects from your samples can cause non-linearity. Prepare matrix-matched standards by spiking the G-GSH standard into a blank matrix that has undergone the same extraction procedure as your samples.[5] |
| LC or MS Issues | - Check for chromatographic problems like peak splitting or tailing. - Ensure the MS parameters are optimized and stable throughout the run.[11] |
Problem 2: High Variability in Replicate Injections
| Potential Cause | Troubleshooting Steps |
| Autosampler/Injector Issues | - Check for air bubbles in the syringe or sample loop. - Ensure the injection volume is consistent. - Clean the injector port and syringe. |
| LC System Instability | - Check for leaks in the LC system, which can cause pressure fluctuations.[12] - Ensure the mobile phase is properly degassed and mixed. - Allow the column to equilibrate fully before starting the run.[11] |
| Ion Source Instability | - Check the electrospray needle for clogs or improper positioning. - Clean the ion source components (e.g., capillary, cone) as they can become contaminated with sample matrix over time.[12] |
| Inconsistent Sample Preparation | - If variability is seen across different prepared standards (not just replicate injections of the same standard), review the sample preparation workflow for consistency. |
Problem 3: No or Very Low Signal for Low Concentration Standards
| Potential Cause | Troubleshooting Steps |
| Concentration Below Limit of Detection (LOD) | - The lowest standard may be below the instrument's detection limit. The reported detection limit for G-GSH by LC-MS/MS is around 5 pg on-column.[4] - Increase the injection volume or concentrate the sample if possible. |
| Analyte Adsorption | - G-GSH may adsorb to plasticware or glassware. Use low-binding tubes and pipette tips. - Condition the LC system by injecting a high-concentration standard before the calibration curve. |
| Ion Suppression | - Significant ion suppression from the matrix can reduce the signal, especially at low concentrations. - Improve sample cleanup to remove interfering matrix components.[5] - Use a stable isotope-labeled internal standard to compensate for signal loss. |
| MS Sensitivity Issue | - The mass spectrometer may need tuning or cleaning. Perform a system suitability test with a known compound to check instrument performance.[13] |
Problem 4: Signal Saturation at High Concentrations
| Potential Cause | Troubleshooting Steps |
| Detector Overload | - The concentration of the highest standards is too high for the detector's linear range. - Reduce the concentration of the upper-level standards or dilute the samples. |
| Ionization Source Saturation | - At high concentrations, the electrospray process can become saturated, leading to a non-linear response. - Dilute the high-concentration standards. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution Preparation:
-
Obtain a certified reference standard of this compound.
-
Accurately weigh a precise amount of the standard and dissolve it in a suitable solvent (e.g., HPLC-grade water with 0.1% formic acid) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Store the stock solution in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Working Standard Solutions:
-
Prepare a series of intermediate stock solutions by serially diluting the primary stock solution.
-
From the intermediate stocks, prepare the final calibration standards to cover the desired concentration range (e.g., 10 pg/mL to 10 ng/mL).
-
-
Matrix-Matched Standards (Recommended):
-
Obtain a blank biological matrix (e.g., DNA from untreated control cells or tissues).
-
Process the blank matrix using the same digestion and extraction protocol as the study samples.
-
Spike the processed blank matrix with the working standard solutions to create the final calibration standards.
-
Spike the stable isotope-labeled internal standard into each calibration standard and sample at a fixed concentration.
-
Protocol 2: Sample Preparation and G-GSH Extraction
-
DNA Isolation: Extract DNA from tissue or cell samples using a standard DNA isolation method (e.g., phenol-chloroform extraction or a commercial kit). Ensure high purity of the DNA.
-
DNA Digestion:
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Use an appropriate SPE cartridge (e.g., C18) to clean up the digested sample and concentrate the G-GSH adduct.
-
Condition the SPE cartridge with methanol and then water.
-
Load the digested DNA sample.
-
Wash the cartridge with a weak solvent to remove hydrophilic impurities.
-
Elute the G-GSH adduct with a stronger solvent (e.g., methanol).
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
| Parameter | Typical Values/Ranges | Reference |
| LC-MS/MS Detection Limit | ~5 pg on-column | [4] |
| LC-MS Detection Limit | ~100 pg on-column | [4] |
| Internal Standard | S-[2-(N7-guanyl)[2H4]-ethyl]glutathione | [4] |
| MS Ionization Mode | Electrospray Ionization (ESI) | [4] |
| MS Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [4] |
Visualizations
Caption: Experimental workflow for G-GSH quantification.
Caption: Troubleshooting decision tree for calibration curve issues.
References
- 1. Structural and chemical characterization of S-(2-(N/sup 7/-guanyl)-ethyl)glutathione, the major DNA adduct formed from 1,2-dibromoethane (Conference) | OSTI.GOV [osti.gov]
- 2. pnas.org [pnas.org]
- 3. Evidence for formation of an S-[2-(N7-guanyl)ethyl]glutathione adduct in glutathione-mediated binding of the carcinogen 1,2-dibromoethane to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking matrix effects in the analysis of DNA adducts of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. myadlm.org [myadlm.org]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to S-[2-(N7-guanyl)ethyl]GSH Levels Across Different Tissues
For researchers, scientists, and drug development professionals investigating the genotoxicity of certain environmental and industrial chemicals, understanding the distribution of DNA adducts is paramount. One such critical adduct is S-[2-(N7-guanyl)ethyl]glutathione (G-GSH). This guide provides a comparative analysis of G-GSH levels across various tissues, supported by experimental data and detailed methodologies.
Formation of S-[2-(N7-guanyl)ethyl]GSH
The formation of G-GSH is a bioactivation process, in contrast to the more common detoxification role of glutathione (GSH).[1][2] This adduct arises from the exposure to bifunctional alkylating agents like 1,2-dihaloethanes (e.g., 1,2-dibromoethane and 1,2-dichloroethane) and ethylene oxide.[1][3] The process involves the conjugation of the carcinogen with GSH, catalyzed by glutathione S-transferases, leading to the formation of a reactive episulfonium ion that then alkylates the N7 position of guanine in DNA.[1][2]
Below is a diagram illustrating the postulated pathway for the formation of the this compound adduct from 1,2-dibromoethane.
Caption: Postulated pathway of this compound adduct formation.
Comparative Levels of G-GSH in Different Tissues
The distribution of G-GSH adducts is tissue-dependent and varies with the exposure agent and animal model. The following table summarizes quantitative data from various studies.
| Animal Model | Exposure Agent | Tissue | Adduct Level | Reference |
| Mice (SKH-1) | Sulfur Mustard (60 mg/kg) | Skin | Highest | [4] |
| Brain | Lower than skin | [4] | ||
| Lungs | Lower than brain | [4] | ||
| Kidneys | Lower than lungs | [4] | ||
| Spleen | Lowest | [4] | ||
| Rats (F344) | Ethylene Oxide | Brain | Higher | [5][6] |
| Spleen | Higher | [5][6] | ||
| Liver | Lower | [5][6] | ||
| Channel Catfish | Ethylene Dichloride | Liver | Detectable after 2h, persistent for 3 weeks | [7][8] |
| Rats | 1,2-Dibromoethane | Liver | Major adduct formed | [9] |
| Kidney | Major adduct formed | [9] |
Experimental Protocols
The quantification of G-GSH adducts is primarily achieved through sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS).[3]
General Workflow for G-GSH Quantification
A generalized workflow for the analysis of G-GSH in tissue samples is outlined below.
Caption: General experimental workflow for G-GSH adduct quantification.
Detailed Methodological Steps
-
Tissue Collection and DNA Isolation :
-
Tissues are excised from animal models following exposure to the chemical agent.
-
DNA is isolated from the tissue homogenates using standard protocols, often involving proteinase K digestion and phenol-chloroform extraction or commercially available kits.[1]
-
-
Enzymatic Hydrolysis of DNA :
-
Stable Isotope Dilution :
-
For accurate quantification, a stable isotope-labeled internal standard, such as S-[2-(N7-guanyl)[2H4]-ethyl]glutathione, is added to the sample before analysis.[3]
-
-
Chromatographic Separation :
-
The hydrolyzed sample is injected into a high-performance liquid chromatography (HPLC) system, typically a microbore column, for separation of the G-GSH adduct from other components.[3]
-
-
Mass Spectrometric Detection :
-
The eluent from the HPLC is introduced into an electrospray ionization (ESI) source of a mass spectrometer.
-
Detection and quantification are performed using selected ion monitoring (SIM) in LC/MS or selected reaction monitoring (SRM) in LC/MS/MS for higher specificity and sensitivity.[3] The doubly charged molecular ion is often monitored.[3]
-
Concluding Remarks
The levels of this compound vary significantly across different tissues, with factors such as metabolic activity, detoxification pathways, and the nature of the exposing agent playing crucial roles. The presented data highlights that tissues like skin, brain, and spleen can be significant targets for adduct formation, while the liver may exhibit lower levels in some instances, potentially due to its high capacity for detoxification.[4][5][6] The methodologies outlined provide a robust framework for the continued investigation of this important biomarker of carcinogen exposure.
References
- 1. pnas.org [pnas.org]
- 2. Evidence for formation of an S-[2-(N7-guanyl)ethyl]glutathione adduct in glutathione-mediated binding of the carcinogen 1,2-dibromoethane to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guanine-ethylthioethyl-glutathione adduct as a major DNA lesion in the skin and in organs of mice exposed to sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose-response relationship, kinetics of formation, and persistence of S-[2-(N7-guanyl)-ethyl]glutathione-DNA adduct in livers of channel catfish (Ictalurus punctatus) exposed in vivo to ethylene dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and chemical characterization of S-(2-(N/sup 7/-guanyl)-ethyl)glutathione, the major DNA adduct formed from 1,2-dibromoethane (Conference) | OSTI.GOV [osti.gov]
Validation of S-[2-(N7-guanyl)ethyl]GSH as a Biomarker of Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S-[2-(N7-guanyl)ethyl]GSH (G-GSH) as a biomarker of exposure to electrophilic compounds, particularly 1,2-dihaloethanes, with other relevant biomarkers. The performance of G-GSH is evaluated against N-(2-hydroxyethyl)valine (HEV) and S-(2-hydroxyethyl)mercapturic acid (HEMA), with supporting experimental data and detailed methodologies.
Executive Summary
This compound (G-GSH) is a specific DNA adduct formed from the reaction of glutathione (GSH) conjugates of certain electrophilic compounds with the N7 position of guanine in DNA.[1][2][3] This biomarker offers a direct measure of DNA damage resulting from exposure and has been validated for monitoring exposure to carcinogens like 1,2-dibromoethane and 1,2-dichloroethane.[1] This guide presents a comparative analysis of G-GSH with two other well-established biomarkers of exposure to related compounds like ethylene oxide: the hemoglobin adduct N-(2-hydroxyethyl)valine (HEV) and the urinary metabolite S-(2-hydroxyethyl)mercapturic acid (HEMA).
Biomarker Performance Comparison
The selection of a biomarker depends on various factors, including the nature of the exposure, the desired window of detection, and the analytical capabilities. The following tables provide a quantitative comparison of G-GSH, HEV, and HEMA.
Table 1: General Performance Characteristics of G-GSH, HEV, and HEMA
| Feature | This compound (G-GSH) | N-(2-hydroxyethyl)valine (HEV) | S-(2-hydroxyethyl)mercapturic acid (HEMA) |
| Biomarker Type | DNA Adduct | Hemoglobin Adduct | Urinary Metabolite |
| Matrix | Tissues (e.g., Liver), Blood | Whole Blood | Urine |
| Exposure Indicated | Direct genotoxic damage from 1,2-dihaloethanes and related compounds | Systemic exposure to ethylene oxide and its precursors | Recent exposure to ethylene oxide and its precursors |
| Biological Half-life | Long (reflects DNA repair and cell turnover) | Long (reflects lifespan of erythrocytes, ~120 days in humans) | Short (reflects rapid excretion) |
| Invasiveness | High (tissue biopsy) to Moderate (blood draw) | Moderate (blood draw) | Low (urine collection) |
Table 2: Analytical Performance of G-GSH, HEV, and HEMA
| Parameter | This compound (G-GSH) | N-(2-hydroxyethyl)valine (HEV) | S-(2-hydroxyethyl)mercapturic acid (HEMA) |
| Primary Analytical Method | LC-MS/MS | GC-MS, LC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 5 pg on-column (LC-MS/MS)[1], ~10 fmol | Method-dependent, low pmol/g globin levels detectable | 0.5 - 0.68 µg/L[4] |
| Limit of Quantification (LOQ) | Not explicitly stated in reviewed sources | ~25 pmol HEV/g globin (LC-MS/MS) | Not explicitly stated in reviewed sources |
| Specificity | High for specific GSH-mediated DNA damage | High for ethylene oxide exposure | Not specific to ethylene oxide; also a metabolite of acrylonitrile and vinyl chloride[4] |
| Throughput | Lower due to complex sample preparation | Moderate | Higher due to simpler matrix and sample preparation |
Signaling Pathways and Experimental Workflows
Formation of this compound
The formation of G-GSH is a multi-step process involving the bioactivation of a parent compound, such as a 1,2-dihaloethane, via conjugation with glutathione. This conjugate then forms a reactive episulfonium ion that alkylates the N7 position of guanine in DNA.
References
- 1. Analysis of macromolecular ethylene oxide adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 3. Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Formation of S-[2-(N7-guanyl)ethyl]GSH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formation of S-[2-(N7-guanyl)ethyl]glutathione (GSEG), a significant DNA adduct, across different species. The formation of this adduct, primarily from exposure to ethylene oxide and 1,2-dihaloethanes, is a critical event in the bioactivation of these carcinogens. Understanding the species-specific differences in GSEG formation is paramount for accurate risk assessment and the development of therapeutic interventions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways.
Data Presentation: Quantitative Comparison of GSEG Formation
The formation of GSEG is intrinsically linked to the activity of Glutathione S-transferases (GSTs), a superfamily of enzymes responsible for the conjugation of glutathione (GSH) to a wide array of xenobiotics. The following tables present a comparative summary of quantitative data related to GSEG formation and the enzymatic activity of GSTs in humans, rats, and mice.
Table 1: In Vitro Kinetics of Cytosolic GST-Mediated Ethylene Oxide Conjugation in Liver
| Species | Sex | Vmax (nmol/mg protein/min) | KM (mM) |
| Mouse | Male | 258 ± 86.9 | ~10 |
| Female | 287 ± 49.0 | ~10 | |
| Rat | Male | 52.7 ± 10.8 | ~10 |
| Female | 29.3 ± 4.9 | ~10 |
Data from a study on in vitro kinetics of ethylene oxide metabolism. Note the significantly higher Vmax in mice compared to rats, suggesting a more rapid enzymatic conjugation of ethylene oxide in mice liver cytosol.
Table 2: Relative Contribution of Metabolic Pathways for Ethylene Oxide Detoxification
| Species | Glutathione Conjugation (%) | Hydrolysis (%) |
| Human | ~20 | ~80 |
| Rat | ~80 | ~20 |
| Mouse | ~60 | ~40 |
This data, derived from a physiologically based pharmacokinetic (PBPK) model, highlights the different primary clearance pathways for ethylene oxide across species. Humans predominantly rely on hydrolysis, while rodents favor glutathione conjugation.
Table 3: In Vivo Hepatic S-[2-(N7-guanyl)ethyl]glutathione DNA Adduct Formation from Ethylene Dibromide
| Species | Relative Adduct Formation |
| Rat | Higher |
| Mouse | Lower |
In vivo studies have demonstrated that after administration of ethylene dibromide, more GSEG adducts are formed in the liver of rats compared to mice.[1]
Table 4: In Vitro GSEG Formation from Ethylene Dibromide in Cytosol
| Species | Relative Adduct Formation |
| Rat | ~2x Human |
| Mouse | Similar to Rat |
| Human | ~0.5x Rat |
In vitro incubations show that rat and mouse liver cytosol are similarly effective at forming GSEG, while human liver cytosol is approximately half as active as rat cytosol.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols for the quantification of GSEG and the assessment of GST activity.
Protocol 1: Quantification of S-[2-(N7-guanyl)ethyl]GSH DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of GSEG in DNA samples.
1. DNA Isolation:
-
Isolate genomic DNA from tissues (e.g., liver) or cells using standard protocols (e.g., phenol-chloroform extraction or commercial DNA isolation kits).
-
Ensure high purity of the DNA to minimize interference during analysis.
2. DNA Hydrolysis:
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. This step releases the GSEG adduct from the DNA backbone.
3. Sample Preparation:
-
Use solid-phase extraction (SPE) to enrich the GSEG adducts from the complex mixture of nucleosides and other cellular components.
-
Add a stable isotope-labeled internal standard of GSEG to the sample prior to extraction to correct for any sample loss during preparation and analysis.
4. LC-MS/MS Analysis:
-
Separate the DNA hydrolysate using a reverse-phase HPLC column.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection.
-
The specific precursor-to-product ion transitions for both the native GSEG and the isotope-labeled internal standard are monitored for accurate quantification.
5. Data Analysis:
-
Quantify the amount of GSEG by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known amounts of GSEG.
-
Express the results as the number of adducts per unit of DNA (e.g., pmol GSEG/mg DNA).
Protocol 2: Cytosolic Glutathione S-Transferase (GST) Activity Assay with Ethylene Oxide
This assay measures the rate of GST-catalyzed conjugation of ethylene oxide with glutathione.
1. Preparation of Cytosolic Fractions:
-
Homogenize fresh tissue (e.g., liver) in a suitable buffer (e.g., potassium phosphate buffer).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Perform a high-speed centrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction. The resulting supernatant is the cytosolic fraction.
2. Assay Mixture:
-
Prepare a reaction mixture containing a known concentration of glutathione (GSH) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a specific amount of the cytosolic protein to the reaction mixture.
3. Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a known concentration of ethylene oxide to the assay mixture.
4. Measurement of Conjugate Formation:
-
Monitor the formation of the S-(2-hydroxyethyl)glutathione conjugate over time. This can be done by various methods, including:
-
HPLC with UV detection: Separate the reaction mixture by HPLC and detect the conjugate by its UV absorbance.
-
Radiolabeling: Use radiolabeled ethylene oxide or glutathione and measure the incorporation of radioactivity into the conjugate.
-
5. Calculation of Enzyme Activity:
-
Determine the initial rate of product formation from the linear portion of the reaction progress curve.
-
Express the specific activity as nmol of product formed per minute per mg of cytosolic protein.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Signaling Pathway of Ethylene Oxide Detoxification and GSEG Formation
Caption: Metabolic pathways of ethylene oxide and bioactivation of 1,2-dibromoethane leading to GSEG formation.
Experimental Workflow for GSEG Quantification
Caption: Workflow for the quantification of GSEG DNA adducts.
Logical Relationship of Factors Influencing GSEG Formation
Caption: Factors influencing the formation of the GSEG DNA adduct.
References
S-[2-(N7-guanyl)ethyl]GSH Adducts as a Biomarker for Cancer Risk: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-[2-(N7-guanyl)ethyl]glutathione (GEG) adduct is a specific type of DNA damage formed from the metabolic activation of certain environmental and industrial carcinogens, most notably 1,2-dibromoethane and 1,2-dichloroethane. This guide provides a comprehensive overview of the formation of GEG adducts, the analytical methodologies for their detection, and a comparative analysis of their potential utility as a biomarker for cancer risk. While the direct quantitative correlation between GEG adduct levels and cancer incidence in human populations is an area of ongoing research with limited current data, this guide synthesizes the available experimental evidence to inform researchers and drug development professionals.
Formation of S-[2-(N7-guanyl)ethyl]GSH Adducts: A Bioactivation Pathway
The formation of GEG adducts is a critical example of how the cellular detoxification pathway involving glutathione (GSH) can, under certain circumstances, lead to the bioactivation of carcinogens. The process is primarily mediated by the glutathione S-transferase (GST) family of enzymes, particularly GST theta 1 (GSTT1).
The key steps in this pathway are:
-
Conjugation: A carcinogen, such as 1,2-dibromoethane, is conjugated with GSH in a reaction catalyzed by GST.
-
Formation of a Reactive Intermediate: This conjugation reaction forms a highly reactive episulfonium ion.
-
DNA Adduct Formation: The electrophilic episulfonium ion then attacks the N7 position of guanine in the DNA, forming the stable this compound adduct.[1][2][3][4]
This process is significant because it represents a mechanism by which a cellular defense system can inadvertently contribute to genotoxicity.
Signaling Pathway Diagram
Caption: Bioactivation pathway of 1,2-dihaloethanes leading to the formation of the this compound DNA adduct.
Analytical Methods for Detection and Quantification
The primary analytical method for the sensitive and specific detection of GEG adducts is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] This technique offers the high specificity required to identify and quantify these adducts in complex biological matrices such as tissue and urine.
Comparison of Analytical Methods
| Method | Principle | Detection Limit | Throughput | Remarks |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation analysis. | High sensitivity (low pg range) | Moderate | Gold standard for quantitative analysis. Use of isotopically labeled internal standards is crucial for accuracy.[5] |
| ³²P-Postlabeling | Radioactive labeling of DNA adducts followed by chromatography. | High sensitivity | Low | Less specific than LC-MS/MS; may not be suitable for identifying specific adducts like GEG without further characterization. |
| Immunoassays (ELISA) | Antibody-based detection of DNA adducts. | Variable | High | Dependent on the availability of specific antibodies for the GEG adduct. |
Experimental Workflow for LC-MS/MS Analysis
Caption: A generalized workflow for the analysis of this compound adducts using LC-MS/MS.
Experimental Protocols
Key Experiment: Quantification of this compound in DNA by LC-MS/MS
This protocol is a summary of the general steps involved and should be optimized for specific instrumentation and sample types.
1. DNA Isolation:
-
Isolate genomic DNA from tissue samples or cells using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Quantify the isolated DNA using UV spectrophotometry.
2. Enzymatic Hydrolysis:
-
To 10-50 µg of DNA, add an internal standard (e.g., ¹³C, ¹⁵N-labeled GEG).
-
Digest the DNA to nucleosides using a cocktail of DNase I, alkaline phosphatase, and phosphodiesterase.
-
Incubate at 37°C for 2-4 hours.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol and then with water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the adducts with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable mobile phase (e.g., 5% acetonitrile in water).
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for both the native GEG adduct and the isotopically labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
5. Quantification:
-
Construct a calibration curve using known amounts of the GEG standard.
-
Quantify the amount of GEG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
This compound Adduct Levels and Cancer Risk: Current Evidence
The direct link between the levels of GEG adducts and the risk of developing cancer in humans is not yet firmly established through large-scale epidemiological studies. Much of the current understanding is based on the association between exposure to the parent carcinogens and cancer, as well as the genetic factors that influence the formation of these adducts.
Role of GSTT1 Polymorphism
The enzyme responsible for the initial step in GEG adduct formation, GSTT1, exhibits a common genetic polymorphism where a significant portion of the population has a homozygous deletion of the GSTT1 gene (the "null" genotype), resulting in a lack of enzyme activity.
-
Individuals with the GSTT1-null genotype are unable to form GEG adducts from 1,2-dihaloethanes.
-
Epidemiological studies have investigated the association between the GSTT1-null genotype and the risk of various cancers, with some studies suggesting an increased risk for certain cancers, potentially due to reduced detoxification of other carcinogens. However, for carcinogens bioactivated by GSTT1, the null genotype would be expected to be protective.
Comparison of Cancer Risk Associated with GSTT1 Genotype (Indirect Evidence)
| Cancer Type | Association with GSTT1-Null Genotype | Reference |
| Lung Cancer | Meta-analyses have shown a modest increased risk in individuals with the GSTT1-null genotype, particularly in Asian populations and in smokers. | [6] |
| Bladder Cancer | Some studies suggest an increased risk, especially in combination with the GSTM1-null genotype and smoking. | [3] |
| Head and Neck Cancer | A meta-analysis indicated a significant association between the GSTT1-null genotype and an increased risk. |
It is crucial to note that these studies do not directly measure GEG adduct levels. They provide indirect evidence that the capacity to form these adducts, as determined by an individual's genotype, may be a factor in cancer susceptibility.
Quantitative Data on GEG Adduct Levels and Cancer Risk
Currently, there is a significant lack of published data from large-scale human epidemiological studies that directly compare the quantitative levels of this compound adducts in individuals who developed cancer versus those who did not. The available research has primarily focused on:
-
Animal studies: Demonstrating the formation of GEG adducts in various tissues of rats and fish upon exposure to 1,2-dihaloethanes.[5]
-
Biomarker of exposure: Using GEG adducts as a marker to confirm exposure to specific carcinogens.
Without direct human data, it is not possible to provide a quantitative comparison of cancer risk based on GEG adduct levels. This remains a critical area for future research.
Logical Relationship Diagram
Caption: The logical relationship between exposure, GSTT1 genotype, GEG adduct formation, and the hypothesized link to cancer risk.
Conclusion
This compound adducts are specific and mechanistically relevant biomarkers of exposure to carcinogenic 1,2-dihaloethanes. The analytical methods for their detection, particularly LC-MS/MS, are robust and sensitive. However, the utility of GEG adduct levels as a direct predictor of cancer risk in humans is currently not well-established due to a lack of quantitative data from large-scale epidemiological studies.
The genetic polymorphism of the GSTT1 gene provides a valuable tool for studying the role of the GEG formation pathway in carcinogenesis. Individuals with the GSTT1-null genotype, who are incapable of forming these adducts, may have a different cancer risk profile upon exposure to relevant carcinogens compared to those with the active enzyme.
Future research should focus on prospective cohort studies and case-control studies that quantify GEG adduct levels in human samples to directly assess their predictive value for cancer risk. Such studies will be essential to validate the use of this adduct as a biomarker in clinical and public health settings. For drug development professionals, understanding the bioactivation pathway leading to GEG adducts is crucial when evaluating the genotoxic potential of new chemical entities that may be subject to glutathione conjugation.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural and chemical characterization of S-(2-(N/sup 7/-guanyl)-ethyl)glutathione, the major DNA adduct formed from 1,2-dibromoethane (Conference) | OSTI.GOV [osti.gov]
- 3. Use of Biomarker Data and Relative Potencies of Mutagenic Metabolites to Support Derivation of Cancer Unit Risk Values for 1,3-Butadiene from Rodent Tumor Data [mdpi.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for formation of an S-[2-(N7-guanyl)ethyl]glutathione adduct in glutathione-mediated binding of the carcinogen 1,2-dibromoethane to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-[2-(N7-guanyl)ethyl]GSH and Other Genotoxicity Markers
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of chemical compounds is paramount. A variety of biomarkers are employed to assess this potential, each with its own strengths and limitations. This guide provides an objective comparison of S-[2-(N7-guanyl)ethyl]GSH (G-GSH), a significant DNA adduct formed from exposure to ethylene oxide and 1,2-dibromoethane, with other established genotoxicity markers, supported by experimental data.
The formation of G-GSH represents a direct chemical interaction with DNA, making it a highly specific biomarker of exposure and effect. However, its correlation with broader genotoxic endpoints, such as chromosomal damage or DNA strand breaks, is crucial for a comprehensive risk assessment. This guide will delve into the quantitative relationships and experimental methodologies for G-GSH and other key genotoxicity assays, including the micronucleus test and the comet assay.
Quantitative Comparison of Genotoxicity Markers
The following tables summarize quantitative data from various studies, providing a comparative overview of the dose-dependent responses of different genotoxicity markers upon exposure to agents known to induce G-GSH formation.
| Genotoxicity Marker | Test System | Exposure Agent | Dose | Observed Effect | Reference |
| This compound | Channel Catfish (Ictalurus punctatus) Liver | Ethylene Dichloride (EDC) | 4-hour aqueous exposure | Dose-dependent increase in adducts; detectable at ~1 adduct in 10⁷ bases.[1] | Jemal et al. |
| N7-(2-hydroxyethyl)guanine (7-HEG) | F-344 Rats | Ethylene Oxide (EO) | 0.01 - 1.0 mg/kg (3 daily doses) | General increase with dose, but not significant at the lowest dose compared to endogenous levels. No apparent accumulation with repeated dosing.[2] | Walker et al. |
| N7-(2-hydroxyethyl)guanine (7-HEG) | B6C3F1 Mice & F-344 Rats | Ethylene Oxide (EO) | 3 - 100 ppm (4 weeks) | Linear dose-response in most tissues. At 3 ppm, adduct levels were 5.3-12.5 times higher than endogenous levels in rats.[3] | Rusyn et al. |
| Micronuclei | B6C3F1 Mice Blood | Epichlorohydrin | 50 - 200 mg/kg | No significant increase in micronucleated polychromatic erythrocytes. | NTP G04 Data |
| Comet Assay (DNA Damage) | Human Lymphocytes | γ-ray irradiation | 1 - 6 Gy | Clear dose-response relationship with DNA double-strand breaks.[4] | Li et al. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of genotoxicity markers. Below are summaries of key experimental protocols.
Quantification of this compound by LC-MS/MS
This method allows for the sensitive and specific detection of G-GSH in biological samples.
-
DNA Isolation: Genomic DNA is extracted from tissues or cells using standard phenol-chloroform extraction or commercially available kits.
-
DNA Hydrolysis: The isolated DNA is subjected to neutral thermal hydrolysis to release the G-GSH adducts from the DNA backbone.
-
Sample Cleanup: The hydrolysate is purified using solid-phase extraction (SPE) to remove interfering substances.
-
LC-MS/MS Analysis: The purified sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The G-GSH adduct is separated by reverse-phase chromatography and detected by mass spectrometry using specific parent and daughter ion transitions.
-
Quantification: The amount of G-GSH is quantified by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
In Vivo Micronucleus Assay
The micronucleus assay is a well-established method for assessing chromosomal damage.
-
Animal Dosing: Rodents are exposed to the test substance, typically via oral gavage, inhalation, or intraperitoneal injection.
-
Tissue Collection: At appropriate time points after exposure, bone marrow or peripheral blood is collected.
-
Slide Preparation: For bone marrow, cells are flushed from the femurs, and a cell suspension is prepared. For peripheral blood, a small sample is collected. The cells are then smeared onto microscope slides.
-
Staining: The slides are stained with a DNA-specific stain, such as Giemsa or acridine orange, to visualize the main nuclei and micronuclei.
-
Scoring: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis of a large number of cells (typically 2000 per animal). An increase in the frequency of micronucleated cells indicates chromosomal damage.[5]
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA, containing strand breaks, migrates out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized using a fluorescence microscope.
-
Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized image analysis software.
Signaling Pathways and Cellular Responses
The formation of G-GSH adducts in DNA triggers a cascade of cellular events aimed at repairing the damage and maintaining genomic integrity.
Bioactivation and Adduct Formation
The formation of the G-GSH adduct from 1,2-dibromoethane is a bioactivation process.
Caption: Bioactivation of 1,2-dibromoethane to form the G-GSH DNA adduct.
DNA Damage Response and Repair
Once formed, the bulky G-GSH adduct can distort the DNA helix, leading to the activation of DNA damage response (DDR) pathways. The primary mechanism for the repair of N7-substituted guanine adducts is the Base Excision Repair (BER) pathway.[6][7]
Caption: The Base Excision Repair (BER) pathway for G-GSH adducts.
While BER is the primary repair pathway, bulky adducts can also be recognized by the Nucleotide Excision Repair (NER) machinery, although the efficiency of NER for G-GSH is not well-characterized.[8][9]
Conclusion
This compound is a highly specific and sensitive biomarker for assessing exposure to ethylene oxide and 1,2-dibromoethane. Its direct measurement provides valuable information on the target dose of the ultimate carcinogen. However, for a comprehensive assessment of genotoxic risk, it is crucial to consider its correlation with other, broader genotoxicity markers such as micronuclei and DNA strand breaks as measured by the comet assay. While direct correlational studies are limited, the available data suggest that the formation of G-GSH is a key initiating event that can lead to more severe genetic damage if not efficiently repaired. Future research should focus on conducting concurrent measurements of G-GSH and other genotoxicity markers in the same experimental systems to establish more definitive quantitative relationships. This will enable a more accurate and holistic approach to the risk assessment of chemicals that form this significant DNA adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular dosimetry of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl) guanine formation in tissues of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A combination of direct reversion and nucleotide excision repair counters the mutagenic effects of DNA carboxymethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of GSTM1 and GSTT1 polymorphisms on micronucleus frequencies in human lymphocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
- 7. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Inter-Laboratory Measurement of S-[2-(N7-guanyl)ethyl]GSH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the quantitative measurement of S-[2-(N7-guanyl)ethyl]glutathione (GSH-G), a critical biomarker for DNA damage induced by 1,2-dihaloethanes. Due to the limited availability of direct inter-laboratory comparison studies, this document synthesizes data from key publications to establish a benchmark for analytical performance and to provide detailed experimental protocols.
Data Presentation: A Comparative Analysis of Analytical Performance
The quantitative analysis of S-[2-(N7-guanyl)ethyl]GSH is predominantly performed using liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, crucial for detecting the low levels of this DNA adduct in biological matrices.[1] While a formal inter-laboratory comparison study has not been published, the following table summarizes the performance characteristics of a validated LC-MS/MS method, which can serve as a reference for laboratories aiming to establish or evaluate their own assays.
| Parameter | Method | Reported Value | Reference |
| Limit of Detection (LOD) | LC/MS | 100 pg on-column | [1] |
| LC/MS/MS | 5 pg on-column | [1] | |
| Internal Standard | LC-MS/MS | S-[2-(N7-guanyl)[2H4]-ethyl] glutathione | [1] |
Note: The table above presents data from a single, well-documented study due to the absence of multi-laboratory comparison data in the public domain. Researchers should aim to validate their own methods to determine parameters such as Limit of Quantification (LOQ), linearity, precision (intra- and inter-day variability), accuracy, and matrix effects.
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in the measurement of this compound, from sample preparation to analytical detection.
Sample Preparation from Tissue
-
Tissue Homogenization: Homogenize tissue samples (typically < 1 g) in a suitable buffer.[1]
-
DNA Isolation: Isolate DNA from the tissue homogenate using standard enzymatic or chemical extraction methods.
-
DNA Hydrolysis: Release the this compound adduct from the DNA backbone. This can be achieved through neutral thermal hydrolysis.
-
Purification: Purify the adduct from the hydrolysate using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A microbore HPLC column is typically used.[1]
-
Mobile Phase: A gradient of aqueous and organic solvents is employed to separate the analyte from other components in the sample.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is a common method for ionizing the this compound adduct.[1]
-
Mass Analyzer: A triple quadrupole mass spectrometer is used for quantitative analysis.[1]
-
Detection Mode: For LC/MS, selected-ion monitoring (SIM) is used. For LC/MS/MS, selected-reaction monitoring (SRM) is employed, monitoring the transition of the parent ion to specific product ions for enhanced specificity.[1]
-
-
Quantification:
-
An isotope-labeled internal standard, such as S-[2-(N7-guanyl)[2H4]-ethyl] glutathione, is spiked into the samples before processing to correct for matrix effects and variations in instrument response.[1]
-
A calibration curve is generated using known concentrations of the analyte and internal standard to quantify the amount of this compound in the samples.
-
Mandatory Visualizations
Signaling Pathway of this compound Formation
The formation of the this compound adduct is a result of the bioactivation of 1,2-dihaloethanes. This pathway involves the conjugation of the parent compound with glutathione, followed by an intramolecular attack on the N7 position of guanine in the DNA.
Caption: Bioactivation of 1,2-dihaloethanes to form the this compound DNA adduct.
Experimental Workflow for this compound Measurement
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.
Caption: A typical experimental workflow for the quantification of this compound.
References
"comparative analysis of S-[2-(N7-guanyl)ethyl]GSH detection methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of current methodologies for the detection and quantification of S-[2-(N7-guanyl)ethyl]glutathione (G-GSH), a critical biomarker of DNA damage resulting from exposure to certain carcinogens, such as 1,2-dihaloethanes. Understanding the strengths and limitations of each detection method is paramount for accurate risk assessment and the development of effective therapeutic strategies.
At a Glance: Performance of G-GSH Detection Methods
The selection of an appropriate analytical method for G-GSH detection is contingent upon the required sensitivity, sample matrix, and the quantitative rigor demanded by the research question. While liquid chromatography-mass spectrometry (LC-MS) based methods are predominant, other techniques offer potential advantages in specific contexts.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Key Advantages | Key Limitations |
| LC/MS | 100 pg (on-column)[1] | Not specified | Not specified | Not specified | Good sensitivity and structural confirmation | Lower sensitivity compared to LC-MS/MS |
| LC-MS/MS | 5 pg (on-column)[1] | 1.5 fmol (for a similar adduct) | Not specified | Not specified | Excellent sensitivity and specificity, structural confirmation[1] | Requires sophisticated instrumentation |
| HPLC with Fluorescence Detection | ~10 fmol (in liver tissue) | Not specified | Not specified | Not specified | High sensitivity | May require derivatization, potential for interference |
| HPLC with Electrochemical Detection | 0.11 pmol (for a similar adduct) | Not specified | 0.11 - 13 pmol (for a similar adduct) | Not specified | Good sensitivity, no derivatization required | Potential for electrode fouling, matrix effects |
Note: Quantitative data for HPLC with fluorescence and electrochemical detection for S-[2-(N7-guanyl)ethyl]GSH are limited in the reviewed literature. The data presented for these methods are based on the detection of a structurally similar N7-guanine adduct, N7-(2-hydroxyethyl)guanine, and should be considered as an estimation of potential performance.
Bioactivation Pathway of 1,2-Dihaloethanes Leading to G-GSH Formation
The formation of the this compound adduct is a critical event in the genotoxicity of 1,2-dihaloethanes. This process is initiated by the metabolic activation of the parent compound, primarily through a pathway mediated by glutathione S-transferases (GSTs).
Caption: Bioactivation of 1,2-dihaloethanes to the G-GSH DNA adduct.
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reliable detection and quantification of G-GSH. Below are outlines of the methodologies for the key analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and specific method for the quantification of G-GSH.
a. Sample Preparation (from Tissue)
-
Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., phosphate buffer) on ice.
-
DNA Extraction: Isolate DNA from the tissue homogenate using standard phenol-chloroform extraction or commercially available kits.
-
DNA Hydrolysis: Enzymatically hydrolyze the purified DNA to release the G-GSH adduct. This is typically achieved by incubation with a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Solid-Phase Extraction (SPE): Clean up the hydrolysate using a C18 SPE cartridge to remove interfering substances and concentrate the adduct.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the G-GSH adduct from other sample components using a C18 reversed-phase HPLC column with a gradient elution profile. A typical mobile phase consists of water and acetonitrile with an acidic modifier like formic acid.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for G-GSH in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-G-GSH) to correct for matrix effects and variations in instrument response, ensuring accurate quantification.
High-Performance Liquid Chromatography with Fluorescence Detection
This method can offer high sensitivity, often requiring derivatization of the analyte.
a. Sample Preparation
The sample preparation follows a similar procedure to that for LC-MS/MS, including DNA extraction and enzymatic hydrolysis.
b. Derivatization (if necessary)
If G-GSH is not naturally fluorescent, a pre-column or post-column derivatization step with a fluorescent labeling agent may be required to enhance detection.
c. HPLC-Fluorescence Analysis
-
Chromatographic Separation: As with LC-MS/MS, use a reversed-phase HPLC column to separate the G-GSH adduct.
-
Fluorescence Detection: Detect the eluting adduct using a fluorescence detector set at the appropriate excitation and emission wavelengths for the native or derivatized G-GSH.
-
Quantification: Generate a calibration curve using authentic G-GSH standards to quantify the amount of the adduct in the samples.
High-Performance Liquid Chromatography with Electrochemical Detection
This technique provides good sensitivity without the need for derivatization.
a. Sample Preparation
Sample preparation is similar to the methods described above, focusing on the clean isolation of the DNA hydrolysate.
b. HPLC-Electrochemical Analysis
-
Chromatographic Separation: Employ a reversed-phase HPLC system to separate the G-GSH adduct.
-
Electrochemical Detection: Use an electrochemical detector with a glassy carbon electrode. The detection is based on the oxidation of the guanine moiety of the adduct at a specific applied potential.
-
Quantification: Quantify the G-GSH adduct by comparing the peak area to a calibration curve prepared with known concentrations of the standard.
Experimental Workflow
The general workflow for the analysis of G-GSH from biological samples involves several key stages, from sample collection to data analysis.
Caption: General experimental workflow for G-GSH analysis.
References
A Comparative Analysis of the Biological Half-Life of S-[2-(N7-guanyl)ethyl]GSH and Other DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
The formation of DNA adducts, covalent modifications to DNA, is a critical event in chemical carcinogenesis and a key consideration in drug development. The persistence of these adducts, dictated by their biological half-life, is a crucial determinant of their mutagenic potential. This guide provides a comparative overview of the biological half-life of S-[2-(N7-guanyl)ethyl]GSH (G-GSH), an adduct formed from the glutathione conjugation of certain electrophiles, and other significant DNA adducts. This comparison is supported by experimental data and detailed methodologies to aid in the assessment of genotoxicity and the development of safer chemical entities.
Quantitative Comparison of Biological Half-Lives
The stability of DNA adducts in a biological system is influenced by both spontaneous chemical depurination and enzymatic DNA repair. The following table summarizes the reported biological half-lives of G-GSH and a selection of other well-characterized DNA adducts.
| Adduct Name | Chemical Class | Biological System | Tissue/Cell Type | Half-Life | Citation(s) |
| This compound (G-GSH) | Glutathione Conjugate | Rat (in vivo) | Liver, Kidney, Stomach, Lung | 70 - 100 hours | |
| Calf Thymus DNA (in vitro) | - | 150 hours | |||
| Depurination (in vitro, 27°C) | - | 7.4 ± 0.4 hours | |||
| S-[2-(N7-guanyl)ethyl]-L-cysteine (GEC) | Cysteine Conjugate | Depurination (in vitro) | - | 6.5 ± 0.9 hours | |
| N7-Methylguanine (N7-MeG) | Alkylating Agent Adduct | Rat (in vivo) | Colon | ~30 hours | |
| Physiological Conditions (in vitro) | - | ~150 hours | |||
| O6-Methylguanine (O6-MeG) | Alkylating Agent Adduct | Rat (in vivo) | Colon | ~30 hours | |
| N7-(2-hydroxy-3-butene)-guanine (N7-HB-Gua) | Butadiene Adduct | Physiological Conditions (in vitro) | - | 50 hours | |
| N7-(trihydroxy-benzo[a]pyreneyl) guanine | Polycyclic Aromatic Hydrocarbon (PAH) Adduct | Physiological Conditions (in vitro) | - | 3 hours | |
| Benzo[a]pyrene diol epoxide-DNA adducts | Polycyclic Aromatic Hydrocarbon (PAH) Adduct | Animal studies (in vivo) | - | 1 - 2 weeks | [1] |
| 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI) | Aristolochic Acid Adduct | Human (in vivo) | Renal Tissue | Persistent for over 20 years | [2][3] |
| 1,N6-ethenoadenine (εA) | Etheno Adduct | Rat (in vivo) | - | Urinary excretion plateaus at 24-48h | [4] |
| N2,3-ethenoguanine (εG) | Etheno Adduct | Rat (in vivo) | Liver, Lung | 150 days | [5] |
| Rat (in vivo) | Kidney | 75 days | [5] | ||
| Malondialdehyde-deoxyguanosine (M1dG) | Lipid Peroxidation Adduct | Mouse (in vivo) | Liver | ~12.5 days | [6] |
Experimental Protocols
The determination of DNA adduct half-lives relies on sensitive and specific analytical techniques. Below are detailed methodologies for two commonly employed experimental approaches.
DNA Adduct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for quantifying DNA adducts.
a) DNA Isolation and Hydrolysis:
-
Genomic DNA is isolated from tissues or cells using standard phenol-chloroform extraction or commercially available kits to ensure high purity.
-
The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase. This process breaks down the DNA backbone, releasing the adducted and non-adducted nucleosides.
b) Sample Cleanup and Enrichment:
-
The hydrolyzed DNA sample is often subjected to solid-phase extraction (SPE) to remove unmodified deoxynucleosides and other interfering substances. This step enriches the sample for the DNA adducts of interest.
c) LC-MS/MS Analysis:
-
The enriched sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The adducts are separated based on their physicochemical properties on a C18 reverse-phase column.
-
The separated analytes are then introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the adduct), which is then fragmented in the collision cell. The second quadrupole selects a specific product ion characteristic of the adduct. This highly specific detection method minimizes background noise and allows for accurate quantification.
-
Quantification is achieved by comparing the peak area of the adduct in the sample to a standard curve generated using known amounts of a synthetic, stable isotope-labeled internal standard of the adduct.
32P-Postlabeling Assay
This is a highly sensitive method for detecting a wide range of bulky DNA adducts, particularly when authentic standards are not available.
a) DNA Digestion:
-
DNA is isolated and then digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
b) Adduct Enrichment:
-
Normal (non-adducted) nucleotides are removed by enzymatic treatment, typically with nuclease P1, which dephosphorylates normal 3'-mononucleotides but not the adducted ones.
c) Labeling:
-
The enriched adducted nucleotides are then radiolabeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
d) Chromatographic Separation:
-
The 32P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC). This allows for the separation of a complex mixture of adducts.
e) Detection and Quantification:
-
The TLC plates are exposed to a phosphor screen, and the radioactive spots corresponding to the adducts are visualized and quantified using a phosphorimager.
-
The amount of adduct is calculated based on the radioactivity of the adduct spots relative to the total amount of DNA analyzed.
DNA Repair Signaling Pathways
The persistence of DNA adducts is actively counteracted by cellular DNA repair mechanisms. The two primary pathways responsible for removing the types of adducts discussed are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).
Base Excision Repair (BER) Pathway
BER is primarily responsible for the removal of small, non-helix-distorting base lesions, such as those caused by alkylation (e.g., N7-methylguanine).
Caption: The Base Excision Repair (BER) pathway for small DNA lesions.
Nucleotide Excision Repair (NER) Pathway
NER is a more versatile pathway that removes bulky, helix-distorting adducts, such as those formed by PAHs and aristolochic acid.
Caption: The Nucleotide Excision Repair (NER) pathway for bulky DNA adducts.
Experimental Workflow Example
The following diagram illustrates a typical workflow for the quantification of DNA adducts using LC-MS/MS.
Caption: A typical workflow for DNA adduct analysis by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 3. Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 1,N6-ethenoadenine in rat urine after chloroethylene oxide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
"structural comparison of S-[2-(N7-guanyl)ethyl]GSH with similar adducts"
A comprehensive guide comparing the structural features, analytical signatures, and biological implications of the glutathione-derived DNA adduct S-[2-(N7-guanyl)ethyl]GSH with other N7-guanine adducts. This guide provides researchers, scientists, and drug development professionals with objective comparisons and supporting experimental data to facilitate a deeper understanding of these critical DNA modifications.
The formation of covalent adducts between reactive chemicals and DNA is a primary mechanism of genotoxicity and carcinogenesis. Among the various nucleophilic sites in DNA, the N7 position of guanine is a frequent target for a wide range of alkylating agents. S-[2-(N7-guanyl)ethyl]glutathione (GSEG) is a significant DNA adduct formed from the bioactivation of 1,2-dihaloethanes, such as ethylene dibromide, a known carcinogen. This guide provides a detailed structural comparison of GSEG with other N7-guanine adducts, focusing on key analytical techniques and biological consequences.
Structural and Spectroscopic Properties: A Comparative Analysis
The structural characteristics of DNA adducts are crucial for understanding their biological effects. Here, we compare the key analytical features of GSEG with a simpler, well-characterized N7-guanine adduct, N7-methylguanine.
| Property | This compound | N7-Methylguanine | Reference Adduct (for comparison) |
| Molecular Formula | C₁₇H₂₄N₈O₇S | C₆H₇N₅O | Glutathione (GSH): C₁₀H₁₇N₃O₆S |
| Molecular Weight | 484.49 g/mol | 165.16 g/mol | Glutathione (GSH): 307.32 g/mol |
| ¹H NMR (indicative shifts) | Complex spectrum due to glutathione moiety. Key signals include those for the ethyl bridge and guanine protons. | Signals for the methyl group and guanine protons. | Specific shifts for amino acid residues. |
| ¹³C NMR (indicative shifts) | Complex spectrum with signals from glutathione and the guanyl-ethyl moiety. | Signals for the methyl carbon and guanine carbons. | Characteristic signals for each carbon in the glutathione molecule. |
| Mass Spectrometry (MS/MS) | Characteristic fragmentation includes loss of the glutamyl residue and other parts of the glutathione moiety, as well as cleavage of the bond between the ethyl group and the sulfur atom.[1] | Fragmentation typically involves the loss of the methyl group and cleavage of the imidazole ring of the guanine base.[2] | Fragmentation of GSH yields characteristic ions corresponding to its constituent amino acids. |
Table 1: Comparative Physicochemical and Spectroscopic Data. This table summarizes the key properties of this compound and N7-methylguanine. The data highlights the increased complexity of the GSEG adduct due to the presence of the bulky glutathione molecule, which is reflected in its higher molecular weight and more complex NMR and mass spectra.
Experimental Protocols
Detailed methodologies are essential for the accurate detection and characterization of these adducts. Below are summarized protocols for the synthesis and analysis of GSEG.
Synthesis and Purification of this compound
A common method for the synthesis of GSEG involves the reaction of S-(2-chloroethyl)glutathione with deoxyguanosine or DNA.
Materials:
-
S-(2-chloroethyl)glutathione
-
Deoxyguanosine or calf thymus DNA
-
Phosphate buffer (pH 7.4)
-
HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolve S-(2-chloroethyl)glutathione and deoxyguanosine/DNA in phosphate buffer.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 24-48 hours).
-
Monitor the reaction progress by reverse-phase HPLC.
-
Purify the GSEG adduct from the reaction mixture using preparative HPLC.
-
Collect the fractions containing the adduct and lyophilize to obtain the pure compound.
-
Confirm the identity and purity of the synthesized adduct by LC-MS/MS and NMR spectroscopy.[3]
LC-MS/MS Analysis of this compound in DNA Samples
This protocol outlines the sensitive detection and quantification of GSEG in biological DNA samples.[1]
Materials:
-
DNA sample isolated from tissues or cells
-
Enzymatic digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Internal standard (e.g., isotopically labeled GSEG)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
C18 HPLC column
Procedure:
-
Isolate DNA from the biological sample using standard protocols.
-
Quantify the amount of isolated DNA.
-
Spike the DNA sample with a known amount of the internal standard.
-
Enzymatically digest the DNA to release the adducted nucleosides.
-
Centrifuge the digest to pellet any undigested material and collect the supernatant.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Separate the adducts using a gradient elution on the C18 column.
-
Detect and quantify the GSEG adduct using multiple reaction monitoring (MRM) mode, monitoring for specific parent-daughter ion transitions.[1]
Biological Signaling and Repair Pathways
The formation of bulky DNA adducts like GSEG can trigger cellular stress responses and DNA repair mechanisms.
References
- 1. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and characterization of oligonucleotides containing S-[2-(N7-guanyl)ethyl]glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-[2-(N7-guanyl)ethyl]GSH Formation: In Vitro vs. In Vivo Rates
For Immediate Release
This guide provides a comprehensive comparison of the formation rates of S-[2-(N7-guanyl)ethyl]glutathione (Gua-SG), a critical DNA adduct, in both controlled laboratory (in vitro) settings and within living organisms (in vivo). Understanding the disparities and similarities between these two experimental paradigms is crucial for researchers in toxicology, pharmacology, and drug development for accurate risk assessment and the elucidation of mechanisms of chemical carcinogenesis.
Executive Summary
The formation of S-[2-(N7-guanyl)ethyl]GSH is a key bioactivation step for 1,2-dihaloethanes, such as 1,2-dibromoethane and 1,2-dichloroethane. This process, mediated by glutathione S-transferases (GSTs), leads to a DNA adduct that is implicated in the mutagenic and carcinogenic properties of these compounds. While in vitro systems offer a simplified and controlled environment to study the fundamental kinetics of this reaction, in vivo models provide a more holistic view, incorporating complex physiological factors such as metabolic distribution, cellular uptake, and DNA repair mechanisms. This guide synthesizes available experimental data to highlight the quantitative differences in adduct formation and persistence between these systems.
Quantitative Data Comparison
| Parameter | In Vitro Data | In Vivo Data | Source(s) |
| System | Calf Thymus DNA with purified Glutathione S-transferase | Rat and Mouse models | [1][2][3] |
| Precursor Compound | 1,2-Dibromoethane, 1,2-Dichloroethane | 1,2-Dibromoethane, 1,2-Dichloroethane | [1][2][4] |
| Adduct Levels | Not typically measured in terms of adducts per base in simple in vitro reactions. | 1,2-Dibromoethane: ~1 adduct per 105 DNA bases in rat liver and kidney. Approximately half this level in mice.[1][2] 1,2-Dichloroethane: 10-50 fold lower adduct levels compared to 1,2-dibromoethane.[1][2] | [1][2] |
| Adduct Half-Life | 150 hours in calf thymus DNA.[3] | 70-100 hours in rat liver, kidney, stomach, and lung.[3] | [3] |
| Time to Detection | Dependent on reactant concentrations and enzyme activity. | Detectable in channel catfish liver tissue after 2 hours of exposure to ethylene dichloride.[3] | [3] |
Signaling Pathway and Bioactivation of 1,2-Dihaloethanes
The formation of the this compound adduct is a multi-step process initiated by the enzymatic conjugation of a 1,2-dihaloethane with glutathione.
Experimental Protocols
The following sections outline the general methodologies employed in the in vitro and in vivo studies cited in this guide.
In Vitro this compound Formation
This protocol describes a typical cell-free system to study the formation of the Gua-SG adduct.
1. Reaction Mixture Preparation:
-
A buffered solution (e.g., potassium phosphate buffer, pH 7.4) is prepared.
-
Calf thymus DNA is dissolved in the buffer to a specified concentration.
-
Reduced glutathione (GSH) is added to the mixture.
-
The reaction is initiated by the addition of the 1,2-dihaloethane (e.g., 1,2-dibromoethane), often radiolabeled for traceability.[4]
-
Purified glutathione S-transferase is added to catalyze the conjugation.[4]
2. Incubation:
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.
3. DNA Isolation and Hydrolysis:
-
The DNA is isolated from the reaction mixture, typically by ethanol precipitation.
-
The purified DNA is then subjected to neutral thermal hydrolysis to release the N7-guanine adducts.
4. Adduct Analysis:
-
The hydrolyzed sample is analyzed by High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or UV detection, to separate and quantify the this compound adduct.[5]
In Vivo this compound Formation and Measurement
This protocol outlines a general procedure for studying Gua-SG adduct formation in a rodent model.
1. Animal Dosing:
-
Laboratory animals (e.g., rats, mice) are administered the 1,2-dihaloethane, typically via intraperitoneal injection or inhalation.[1][2] Radiolabeled compounds are often used for sensitive detection.[1][2]
2. Tissue Collection:
-
At selected time points after dosing, the animals are euthanized, and target organs (e.g., liver, kidney) are harvested.[1][2]
3. DNA Isolation:
-
Genomic DNA is extracted from the collected tissues using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
4. DNA Hydrolysis:
-
The isolated DNA is enzymatically digested to nucleosides or subjected to neutral thermal hydrolysis to release the Gua-SG adduct.
5. Adduct Quantification:
-
The levels of this compound are quantified using sensitive analytical techniques such as HPLC coupled with tandem mass spectrometry (LC-MS/MS).[6] Isotope dilution methods, using a stable isotope-labeled internal standard, are often employed for accurate quantification.
Experimental Workflow Comparison
The following diagram illustrates the general workflows for in vitro and in vivo studies of Gua-SG formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of DNA adducts formed in vivo in rats and mice from 1,2-dibromoethane, 1,2-dichloroethane, dibromomethane, and dichloromethane using HPLC/accelerator mass spectrometry and relevance to risk estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for formation of an S-[2-(N7-guanyl)ethyl]glutathione adduct in glutathione-mediated binding of the carcinogen 1,2-dibromoethane to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-[2-(N7-guanyl)ethyl]glutathione, the major DNA adduct formed from 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of S-[2-(N7-guanyl)ethyl]GSH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information and a procedural framework for the safe disposal of S-[2-(N7-guanyl)ethyl]GSH, a significant DNA adduct.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety practices. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any potential dust or aerosols.[1][2]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the available resources. The disposal procedures outlined below are based on qualitative safety recommendations for analogous compounds.
| Property | This compound | Glutathione | Guanine |
| Molecular Formula | C17H24N8O7S[3] | C10H17N3O6S | C5H5N5O |
| Molecular Weight | 484.5 g/mol [3] | 307.3 g/mol | 151.1 g/mol |
| Disposal Consideration | Treat as a potentially hazardous chemical waste. | Consult local waste disposal regulations. May be suitable for incineration. | May be mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] |
Step-by-Step Disposal Protocol
The following protocol is a recommended guideline for the proper disposal of this compound. It is crucial to consult and comply with all local, state, and federal environmental regulations.[4]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware and PPE, as potentially hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and durable container. The container should be appropriate for chemical waste and compatible with the substance.
-
For solutions containing this compound, use a labeled, sealed, and leak-proof container.
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound Waste."
-
Include any known hazard information and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the collection and disposal of the waste.[1]
-
Provide the waste disposal service with all available information regarding the compound.
-
It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
